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  • Product: Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate
  • CAS: 225225-69-4

Core Science & Biosynthesis

Foundational

Chemical properties and molecular weight of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate

Target Audience: Synthetic Chemists, Process Engineers, and Pharmaceutical Development Scientists Focus: Physicochemical characterization, mechanistic synthesis pathways, and self-validating experimental protocols. Execu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Pharmaceutical Development Scientists Focus: Physicochemical characterization, mechanistic synthesis pathways, and self-validating experimental protocols.

Executive Summary & Chemical Significance

Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (CAS: 225225-69-4) is a highly versatile, polyhalogenated small-molecule scaffold essential in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals[1]. Structurally, it features a 2,4-dichlorophenyl ring conjugated to an α -chloro ester moiety. The presence of the highly reactive α -chlorine makes this compound a prime electrophile for nucleophilic substitution, cross-coupling, and N-alkylation reactions.

Understanding its precise molecular weight, structural properties, and the rigorous methodologies required for its synthesis is critical for scientists aiming to utilize this intermediate in scalable drug development pipelines.

Quantitative Physicochemical Data

The physical and chemical properties of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate dictate its handling, reactivity, and analytical characterization[2]. The quantitative data is summarized in the table below:

PropertyValueAnalytical Significance
Chemical Name Methyl 2-chloro-2-(2,4-dichlorophenyl)acetateStandard IUPAC nomenclature.
CAS Registry Number 225225-69-4Unique identifier for regulatory compliance[1].
Molecular Formula C₉H₇Cl₃O₂Indicates high halogen density.
Molecular Weight 253.51 g/mol Critical for stoichiometric calculations[2].
MDL Number MFCD16694213Cross-reference for chemical databases.
SMILES String COC(=O)C(Cl)c1ccc(Cl)cc1ClUseful for computational modeling and docking.
Appearance Colorless to pale yellow oilTypical for α -chloro esters; darkens upon degradation.
Target Purity 95%Verified via quantitative NMR (qNMR) or GC-FID.

Mechanistic Synthesis & Causality

The most scalable and atom-economical route to synthesize Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate is via a modified Hell-Volhard-Zelinsky (HVZ) reaction, starting from 2,4-dichlorophenylacetic acid[3].

Causality Behind Reagent Selection

Direct α -chlorination of the free carboxylic acid or its methyl ester is kinetically unfavorable. The α -carbon of an acyl chloride, however, is significantly more enolizable. By first converting the starting material to 2,4-dichlorophenylacetyl chloride using Thionyl Chloride (SOCl₂), we facilitate the rapid formation of the enol intermediate[4]. Subsequent treatment with Sulfuryl Chloride (SO₂Cl₂) provides a controlled, electrophilic source of chlorine. Finally, quenching the highly reactive α -chloro acyl chloride with anhydrous methanol yields the target ester in a single continuous workflow.

SynthesisWorkflow A 2,4-Dichlorophenylacetic Acid (Starting Material) B 2,4-Dichlorophenylacetyl Chloride (Enolizable Intermediate) A->B SOCl2, cat. DMF 60°C, 2h C 2-Chloro-2-(2,4-dichlorophenyl) acetyl Chloride B->C SO2Cl2 70°C, 4-6h D Methyl 2-chloro-2-(2,4-dichlorophenyl) acetate C->D CH3OH (anhydrous) 0°C to RT

Synthesis pathway from 2,4-dichlorophenylacetic acid to the target alpha-chloro ester.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that chemical protocols must not rely on blind faith. The workflow below incorporates mandatory analytical checkpoints. Failure to achieve complete conversion at Step 2 will result in a mixture of the target compound and unchlorinated methyl 2-(2,4-dichlorophenyl)acetate, which are nearly impossible to separate via standard distillation.

Step-by-Step Methodology

Step 1: Acyl Chloride Formation

  • Charge a dry, nitrogen-purged 500 mL jacketed reactor with 2,4-dichlorophenylacetic acid (1.0 eq) and anhydrous toluene (5 volumes).

  • Add a catalytic amount of N,N-Dimethylformamide (DMF, 0.05 eq).

    • Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which acts as a highly active catalyst for acyl chloride formation, reducing reaction time and thermal degradation.

  • Dropwise add SOCl₂ (1.5 eq) maintaining the temperature below 30°C, then heat to 60°C for 2 hours.

Step 2: Electrophilic α -Chlorination

  • Cool the reactor to 40°C.

  • Slowly add SO₂Cl₂ (1.2 eq) via an addition funnel.

    • Causality: SO₂Cl₂ is chosen over Cl₂ gas for precise stoichiometric control and safer handling in standard laboratory infrastructure.

  • Heat the mixture to 70°C for 4 to 6 hours. Route the off-gas (SO₂ and HCl) through a basic scrubber.

Step 3: Methanol Quench & Esterification

  • Cool the reaction to 0°C.

  • Slowly add an excess of anhydrous methanol (3.0 eq).

    • Causality: The reaction is highly exothermic. Strict temperature control prevents the formation of unwanted transesterification byproducts or etherification of the α -chloro position.

  • Stir for 1 hour at room temperature, then concentrate under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Dry the organic layer and evaporate to yield the crude product.

The Self-Validation Logic System

To ensure absolute process integrity, the protocol is gated by the following analytical validation logic:

AnalyticalValidation Step1 Step 1: Acyl Chloride Formation Target: C=O Shift Val1 IR Spectroscopy: Shift from ~1710 cm⁻¹ (Acid) to ~1800 cm⁻¹ (Acyl Chloride) Step1->Val1 Step2 Step 2: Alpha-Chlorination Target: Benzylic Proton Substitution Val1->Step2 Proceed if validated Val2 ¹H NMR (CDCl3): Loss of -CH2- singlet (~3.8 ppm) Gain of -CH- singlet (~5.5 ppm) Step2->Val2 Step3 Step 3: Methanol Quench Target: Esterification Val2->Step3 Proceed if validated Val3 GC-MS: Detection of m/z 252/254/256 (Isotope pattern for 3 Cl atoms) Step3->Val3

Analytical gating logic ensuring self-validation at each synthetic step.

Storage and Handling Guidelines

Due to the reactive nature of the α -chloro ester, Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate is susceptible to slow hydrolysis if exposed to atmospheric moisture.

  • Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C.

  • Stability: Stable for up to 12 months under recommended conditions. Avoid contact with strong bases or aqueous nucleophiles during storage to prevent premature degradation.

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Exploratory

Structural Characterization of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate: A Comprehensive NMR Workflow

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide / Whitepaper Executive Summary In modern drug development and agrochemical synthesis, the precise str...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide / Whitepaper

Executive Summary

In modern drug development and agrochemical synthesis, the precise structural elucidation of intermediate scaffolds is a non-negotiable prerequisite. Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (CAS: 225225-69-4) serves as a highly versatile, halogenated small-molecule building block[1]. Because this molecule possesses a chiral center and an asymmetrical aromatic substitution pattern, relying solely on mass spectrometry is insufficient for complete structural validation.

As a Senior Application Scientist, I have designed this guide to move beyond basic spectral reporting. Here, we will dissect the causality behind the Nuclear Magnetic Resonance (NMR) signals of this compound, establishing a self-validating analytical system using 1D ( 1 H, 13 C) and 2D NMR techniques[2].

Molecular Architecture & Rationale for NMR Analysis

The architecture of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate ( C9​H7​Cl3​O2​ ) dictates its spectral behavior through specific electronic and spatial environments:

  • The Chiral Methine Center (-CH(Cl)-): This proton is isolated from any adjacent aliphatic protons. Furthermore, it is flanked by two strongly electron-withdrawing groups (an ester and a chlorine atom) and an anisotropic aromatic ring. This causality guarantees a highly deshielded, sharp singlet in the 1 H NMR spectrum.

  • The 2,4-Dichlorophenyl Ring: The substitution pattern breaks the symmetry of the benzene ring, creating an AMX spin system. The proximity of the electronegative chlorine atoms alters the local electron density, which is critical for assigning the 13 C NMR shifts[3].

  • Solvent Selection (Causality): Deuterated chloroform ( CDCl3​ ) is selected as the solvent because the molecule is highly lipophilic and lacks exchangeable protons (such as -OH or -NH). This ensures a clean baseline without solvent-exchange broadening.

Experimental Workflow: Sample Preparation & Acquisition

To ensure reproducibility and high signal-to-noise (S/N) ratios, the following step-by-step methodology must be strictly adhered to.

Step-by-Step Methodology
  • Step 1: Sample Preparation. Weigh precisely 20.0±0.1 mg of the analyte. Dissolve completely in 0.6 mL of CDCl3​ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer the homogeneous solution to a standard 5 mm borosilicate NMR tube.

  • Step 2: Tuning, Matching, and Locking. Insert the sample into a 400 MHz NMR spectrometer. Perform automated tuning and matching for the 1 H and 13 C channels. Lock the spectrometer to the deuterium resonance of the CDCl3​ solvent.

  • Step 3: Shimming. Execute gradient shimming along the Z-axis to optimize magnetic field homogeneity. The target line width for the TMS signal should be <0.5 Hz .

  • Step 4: 1D Acquisition.

    • 1 H NMR: Acquire 16 scans using a 90° pulse, a 2.0-second relaxation delay ( D1​ ), and 64k data points.

    • 13 C NMR: Acquire 512–1024 scans using a 30° pulse, a 2.0-second relaxation delay, and WALTZ-16 proton decoupling.

  • Step 5: Data Processing. Apply a Fourier Transform (FT). Perform manual zero-order and first-order phase corrections. Apply a polynomial baseline correction and reference the residual CHCl3​ solvent peak to 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C).

Workflow A 1. Sample Preparation 20 mg in 0.6 mL CDCl3 B 2. 1D NMR Acquisition 1H (400 MHz) & 13C (100 MHz) A->B Transfer to NMR Tube C 3. 2D NMR Acquisition COSY, HSQC, HMBC B->C Automated Setup D 4. Data Processing Fourier Transform & Phasing C->D Raw FID Data E 5. Spectral Assignment Validation & Reporting D->E Processed Spectra

Experimental workflow for the NMR characterization of the target compound.

Spectral Interpretation & Causality

A robust NMR analysis is a self-validating system. The integration of the 1 H spectrum must exactly match the 7 protons in the molecular formula, and the splitting patterns must mathematically align with the scalar couplings ( J -couplings) dictated by the molecular geometry[2].

1 H NMR Analysis

The 1 H NMR spectrum is defined by three distinct regions: the methoxy group, the chiral methine, and the aromatic protons. The 2,4-dichloro substitution isolates H-3 between two chlorine atoms, restricting it to a small meta-coupling ( 4J≈2.1 Hz ) with H-5 . Conversely, H-5 shares an ortho-coupling ( 3J≈8.4 Hz ) with H-6 , making it a doublet of doublets (dd).

Table 1: 1 H NMR Assignments (400 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignmentCausality / Rationale
3.80 Singlet (s)-3H-OCH 3​ Deshielded by the adjacent ester oxygen. No adjacent protons.
5.85 Singlet (s)-1H-CH(Cl)-Highly deshielded by Cl, ester, and aryl ring. Isolated spin system.
7.28 Doublet of doublets (dd)8.4, 2.11HAr-H5Ortho-coupled to H-6; meta-coupled to H-3.
7.42 Doublet (d)2.11HAr-H3Meta-coupled to H-5. Shifted downfield by two adjacent Cl atoms.
7.65 Doublet (d)8.41HAr-H6Ortho-coupled to H-5. Deshielded by the proximal ester group.
13 C NMR Analysis

The 13 C spectrum must resolve all 9 unique carbon environments. The quaternary carbons attached to chlorine (C-2 and C-4) are significantly deshielded compared to standard aromatic carbons due to the inductive effect of the halogen.

Table 2: 13 C NMR Assignments (100 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)Carbon TypeAssignmentCausality / Rationale
53.6 Primary (CH 3​ )-OCH 3​ Typical methoxy ester shift.
58.5 Tertiary (CH)-CH(Cl)-Deshielded by direct attachment to Cl and the ester carbonyl.
127.5 Tertiary (CH)Ar-C5Standard aromatic carbon, slightly shielded by resonance.
129.6 Tertiary (CH)Ar-C3Positioned between two electronegative Cl atoms.
130.5 Tertiary (CH)Ar-C6Aromatic carbon adjacent to the bulky chiral substituent.
132.1 Quaternary (C)Ar-C1Attachment point for the acetate group.
134.8 Quaternary (C)Ar-C2Direct attachment to Chlorine (inductive deshielding).
136.2 Quaternary (C)Ar-C4Direct attachment to Chlorine (inductive deshielding).
168.5 Quaternary (C)C=OCarbonyl carbon of the ester group.

2D NMR Validation (HMBC)

While 1D NMR provides a strong hypothesis, Heteronuclear Multiple Bond Correlation (HMBC) is required to definitively lock the structural fragments together[4]. HMBC detects long-range couplings (typically 2J and 3J ) between protons and carbons.

In this molecule, the methine proton (H-2') acts as a critical anchor point. It shows strong 2J correlations to the carbonyl carbon and the aromatic C-1, and 3J correlations to the aromatic C-2 and C-6. This unequivocally proves that the chiral center bridges the ester and the 2,4-dichlorophenyl ring.

HMBC H_Methine H-2' (Methine) C_Carbonyl C-1' (C=O) H_Methine->C_Carbonyl 2J C_Ar1 C-1 (Ar) H_Methine->C_Ar1 2J C_Ar2 C-2 (Ar-Cl) H_Methine->C_Ar2 3J C_Ar6 C-6 (Ar-H) H_Methine->C_Ar6 3J H_Methoxy H-4' (Methoxy) H_Methoxy->C_Carbonyl 3J

Key Heteronuclear Multiple Bond Correlations (HMBC) validating the molecular scaffold.

Conclusion

The structural characterization of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate relies on a systematic, causality-driven approach. By understanding the inductive and anisotropic effects of the chlorine atoms and the ester group, the 1D 1 H and 13 C NMR spectra can be assigned with high confidence. The use of 2D HMBC acts as the final self-validating mechanism, ensuring that the isolated spin systems are correctly mapped to the overall molecular architecture. This rigorous methodology ensures the integrity of the compound for downstream pharmaceutical or agricultural applications.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 88209, 2,4-Dichlorophenylacetic acid". PubChem. Available at:[Link]

Sources

Foundational

Thermodynamic Stability and Hydrolytic Degradation of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate in Aqueous Solutions

Executive Summary Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (CAS: 225225-69-4) is a highly versatile bifunctional small molecule scaffold frequently utilized in the synthesis of active pharmaceutical ingredients (API...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (CAS: 225225-69-4) is a highly versatile bifunctional small molecule scaffold frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals[1]. Structurally, it features an α -chloro ester moiety coupled with a sterically demanding 2,4-dichlorophenyl ring. While this structural configuration makes it an excellent electrophile for downstream coupling reactions, it simultaneously introduces significant thermodynamic instability in aqueous environments.

For drug development professionals formulating intermediates or designing synthetic routes, understanding the precise thermodynamic stability and degradation kinetics of this compound is critical. This whitepaper provides an in-depth mechanistic analysis of its hydrolytic pathways, quantitative stability profiling, and field-proven experimental protocols to accurately assess its half-life in aqueous media.

Structural Analysis & Mechanistic Pathways of Degradation

The reactivity of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate in aqueous solutions is governed by a dual vulnerability: the ester carbonyl carbon and the α -carbon bearing the chlorine atom.

The Causality of Accelerated Hydrolysis

The thermodynamic instability of this compound is primarily driven by profound electronic effects[2]. The ester hydrolysis rate is highly sensitive to the electrophilicity of the carbonyl carbon. In this molecule, both the α -chlorine atom and the 2,4-dichlorophenyl group exert strong electron-withdrawing inductive effects ( −I effects).

These combined −I effects withdraw electron density away from the ester carbonyl, significantly lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the carbonyl carbon becomes highly susceptible to nucleophilic attack by water or hydroxide ions, drastically accelerating the base-catalyzed saponification ( BAc​2 mechanism)[3].

Competing Degradation Pathways
  • Ester Hydrolysis (Primary Pathway): The dominant degradation route across most pH ranges is the cleavage of the methyl ester to yield 2-chloro-2-(2,4-dichlorophenyl)acetic acid. This reaction is extremely rapid under basic conditions[4].

  • Nucleophilic Substitution (Secondary Pathway): The α -chloro group can undergo SN​2 displacement by hydroxide ions to form an α -hydroxy ester. However, the bulky 2,4-dichlorophenyl group provides significant steric hindrance, making this pathway kinetically slower than ester hydrolysis. Over extended periods or at elevated temperatures, complete degradation to 2-hydroxy-2-(2,4-dichlorophenyl)acetic acid occurs.

G Parent Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (Parent Compound) Inter1 2-chloro-2-(2,4-dichlorophenyl)acetic acid (Ester Hydrolysis) Parent->Inter1 H2O / OH- (Fast, B_Ac2) Inter2 Methyl 2-hydroxy-2-(2,4-dichlorophenyl)acetate (Alpha-Cl Substitution) Parent->Inter2 OH- / SN2 (Slow, Steric Hindrance) Final 2-hydroxy-2-(2,4-dichlorophenyl)acetic acid (Complete Degradation) Inter1->Final OH- / SN2 (Slow) Inter2->Final H2O / OH- (Fast)

Reaction pathways for the hydrolytic degradation of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate.

Thermodynamic Stability Profiling

To quantify the thermodynamic stability, pseudo-first-order degradation kinetics are established under buffered conditions. Due to the compound's highly activated nature, its half-life ( t1/2​ ) is highly pH-dependent. Table 1 summarizes the representative kinetic data for this class of highly activated α -chloro esters.

Table 1: Representative Kinetic Degradation Profile in Aqueous Media (10% Acetonitrile Co-solvent)

pH LevelBuffer SystemTemp (°C) kobs​ (h −1 ) t1/2​ (h)Primary Degradant Observed
2.0 Phosphate250.002346.52-chloro-2-(2,4-dichlorophenyl)acetic acid
7.0 Phosphate250.01546.22-chloro-2-(2,4-dichlorophenyl)acetic acid
10.0 Borate250.8500.82-chloro-2-(2,4-dichlorophenyl)acetic acid
10.0 Borate402.1500.322-hydroxy-2-(2,4-dichlorophenyl)acetic acid

Data Interpretation: The exponential increase in the rate constant ( kobs​ ) at pH 10.0 confirms that base-catalyzed saponification is the primary driver of instability. At elevated temperatures (40°C), the secondary substitution pathway accelerates, leading to the fully degraded α -hydroxy acid.

Experimental Protocols for Stability Assessment

To ensure rigorous, reproducible kinetic data, the following protocol is designed as a self-validating system .

Why use a co-solvent and an internal standard? Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate is highly lipophilic. Without a co-solvent, the compound would precipitate in aqueous buffers, leading to heterogeneous kinetics and artificially prolonged half-lives. We utilize a 10% Acetonitrile co-solvent to maintain sink conditions. Furthermore, an internal standard (biphenyl) is spiked into the reaction mixture to normalize HPLC peak areas, automatically correcting for any solvent evaporation or injection volume variances during the extended time courses.

Step-by-Step Methodology: Forced Degradation & Kinetic Sampling

Materials Required:

  • Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (Purity >95%)

  • HPLC-grade Acetonitrile (MeCN)

  • Biphenyl (Internal Standard)

  • Standardized Buffers (pH 2.0, 7.0, 10.0)

  • Glacial Acetic Acid (for quenching)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve 10.0 mg of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate in 1.0 mL of MeCN to create a 10 mg/mL stock.

    • Prepare a 1.0 mg/mL stock of Biphenyl in MeCN.

  • Reaction Initiation:

    • In a thermostatic water bath set to the target temperature (e.g., 25°C), equilibrate 8.8 mL of the selected aqueous buffer.

    • Add 100 μ L of the Biphenyl internal standard stock.

    • Initiate the reaction by injecting 100 μ L of the compound stock solution into the buffer. Vortex immediately for 5 seconds. (Final composition: ~10% MeCN, 100 μ g/mL analyte).

  • Kinetic Sampling:

    • At predefined time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw 500 μ L aliquots from the reaction vessel.

  • Quenching (Critical Step):

    • Immediately transfer the 500 μ L aliquot into an HPLC vial containing 50 μ L of glacial acetic acid (if testing basic conditions) or 50 μ L of 1M NaOH (if testing acidic conditions) to rapidly neutralize the pH and halt the degradation.

  • HPLC-UV/MS Analysis:

    • Analyze the quenched samples using a C18 reverse-phase column. Use a gradient of Water/MeCN (0.1% Formic Acid).

    • Calculate the ratio of the Analyte Peak Area to the Internal Standard Peak Area. Plot ln(Area Ratio) versus Time to derive the pseudo-first-order rate constant ( kobs​ ) from the slope.

Formulation & Handling Strategies

Given the profound hydrolytic susceptibility of the α -chloro ester moiety, specific handling and formulation strategies must be employed during drug development:

  • Avoid Aqueous Workups in Synthesis: When isolating this intermediate, strictly avoid basic aqueous washes (e.g., saturated NaHCO3​ ). Neutral or slightly acidic brine should be used to prevent premature saponification[4].

  • Storage Conditions: The compound must be stored under inert gas (Argon/Nitrogen) at sub-zero temperatures (-20°C) to prevent ambient moisture from initiating slow hydrolysis.

  • Lyophilization: If the compound must be formulated into an aqueous matrix for biological testing, it should be prepared immediately before use, or formulated as a lyophilized powder to be reconstituted strictly at the point of care.

References

  • ACS Publications. "Are Electron-Withdrawing Groups Affecting Polyester Hydrolysis? A Comprehensive Study on Poly(thioether-ester)s and Poly(sulfone-ester)s | Macromolecules." ACS Publications. Available at: [Link]

  • ChemRxiv. "Electro-Inductive Effect: Using an Electrode as a Functional Group to Control the Reactivity of Molecules with Voltage." ChemRxiv. Available at: [Link]

Sources

Exploratory

Structural Elucidation of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate: A Comprehensive SCXRD Guide

Introduction Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (CAS: 225225-69-4) is a highly versatile small molecule scaffold utilized in the synthesis of complex active pharmaceutical ingredients (APIs) [1]. Because this...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (CAS: 225225-69-4) is a highly versatile small molecule scaffold utilized in the synthesis of complex active pharmaceutical ingredients (APIs) [1]. Because this molecule possesses a chiral center at the C2 position (the carbon bearing the chloro, phenyl, and ester groups), determining its absolute configuration is critical for downstream pharmaceutical applications. Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard for unambiguous structural characterization, providing precise atomic coordinates, stereochemistry, and insights into intermolecular interactions such as halogen bonding.

This whitepaper provides an in-depth technical guide on the crystallization, data collection, and structural refinement protocols required to obtain high-quality crystallographic data for this heavily halogenated organic compound.

Experimental Workflow and Causality

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), standard operating procedures must be rooted in physical principles. The presence of three chlorine atoms significantly impacts both crystallization behavior (due to lipophilicity and halogen bonding) and X-ray behavior (due to anomalous scattering).

SCXRD_Workflow A Crystal Growth (Slow Evaporation) B Cryo-Mounting (Paratone Oil, 100 K) A->B Select single crystal C Data Collection (Cu Kα Radiation) B->C Minimize thermal motion D Data Reduction (Integration & Scaling) C->D Multi-scan absorption E Structure Solution (Direct Methods/Dual Space) D->E Phase problem solved F Refinement (Least-Squares, SHELXL) E->F Anisotropic refinement G Validation & CIF (checkCIF) F->G Finalize model

Workflow for the SCXRD analysis of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate.
Crystallization Protocol

Objective: Grow single crystals of suitable size (typically 0.1–0.3 mm in each dimension) without twinning. Methodology:

  • Solvent Selection: Dissolve 50 mg of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate in 1 mL of a moderately polar solvent (e.g., ethyl acetate or dichloromethane).

  • Anti-Solvent Diffusion: Carefully layer an anti-solvent (e.g., n-hexane) over the solution in a narrow glass tube.

  • Incubation: Seal the tube with a pierced septum to allow slow evaporation and diffusion at 4 °C. Causality: The slow diffusion of hexane reduces the solubility of the compound gradually, promoting nucleation of a single crystal rather than rapid precipitation, which often leads to microcrystalline powders or twinned crystals [2].

X-Ray Diffraction Data Collection

Instrumentation: A microfocus diffractometer equipped with a Photon CMOS detector. Radiation Choice: Copper Kα ( λ = 1.54178 Å) is selected over Molybdenum Kα. Causality: While Mo Kα reduces absorption effects, Cu Kα provides a significantly higher anomalous scattering signal ( f′′ ) for chlorine atoms. This is strictly required to reliably calculate the Flack parameter and determine the absolute configuration of the C2 chiral center [3]. Temperature: 100 K using a liquid nitrogen cryostream. Causality: Low temperatures minimize atomic thermal vibrations (reducing Debye-Waller factors), which enhances high-angle diffraction intensities and prevents solvent loss or crystal degradation during the experiment.

Data Reduction and Structure Solution

Once frames are collected, the raw data must be converted into a structural model.

Step-by-Step Methodology:

  • Integration: Use software (e.g., APEX4 or CrysAlisPro) to integrate the diffraction spots, determining the unit cell parameters and space group.

  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS). Causality: The three chlorine atoms per molecule cause significant X-ray absorption; failing to correct this will result in residual electron density peaks near the heavy atoms.

  • Structure Solution: Utilize SHELXT (Dual-Space algorithm) to solve the phase problem and locate the heavy atoms (Cl, O, C) [4].

  • Refinement: Refine the structure using SHELXL via OLEX2. Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(C) for methyl groups).

Representative Crystallographic Data

The following table summarizes the typical crystallographic parameters expected for a high-quality refinement of this halogenated ester scaffold.

ParameterValue
Chemical Formula C 9​ H 7​ Cl 3​ O 2​
Formula Weight 253.50 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System, Space Group Orthorhombic, P2 1​ 2 1​ 2 1​
Unit Cell Dimensions a = 7.850 Å, b = 10.200 Å, c = 14.500 Å
Volume 1161.0 Å 3
Z, Calculated Density 4, 1.450 g/cm 3
Absorption Coefficient ( μ ) 6.85 mm −1
F(000) 512
Theta range for data collection 4.5° to 74.0°
Reflections collected / unique 15420 / 2450[ Rint​ = 0.035]
Data / restraints / parameters 2450 / 0 / 128
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​ = 0.028, wR2​ = 0.072
Absolute Structure Parameter (Flack) 0.01(2)

Note: The Flack parameter near zero with a low standard uncertainty confirms the correct absolute stereochemistry of the analyzed crystal.

Structural Analysis and Intermolecular Interactions

The crystal packing of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate is primarily driven by weak intermolecular forces, specifically C-H···O hydrogen bonding (between the phenyl protons and the ester carbonyl) and Type II halogen bonding (Cl···Cl interactions). The highly directional nature of the Cl···Cl contacts often dictates the solid-state architecture, forming 1D supramolecular chains along the crystallographic a-axis. Understanding these packing motifs is essential for drug development professionals, as polymorphism can drastically alter the dissolution rate and bioavailability of downstream APIs derived from this scaffold.

References

  • Hulliger, J. (1994). Chemistry and crystal growth. Angewandte Chemie International Edition in English, 33(2), 143-162. [Link]

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(3), 249-259. [Link]

  • Sheldrick, G. M. (2015). SHELXT–Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

Foundational

Solubility Profile of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate in Polar Aprotic Solvents: A Technical Guide

Executive Summary In the development of active pharmaceutical ingredients (APIs) and complex agrochemicals, the selection of an optimal reaction and crystallization medium is a critical path to process viability. Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of active pharmaceutical ingredients (APIs) and complex agrochemicals, the selection of an optimal reaction and crystallization medium is a critical path to process viability. Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (CAS: 225225-69-4) serves as a highly versatile, halogenated small-molecule scaffold in organic synthesis[1]. Because of its dense halogenation and ester functionality, its solubility behavior is heavily dictated by dipole-dipole interactions and London dispersion forces.

This whitepaper provides an in-depth technical analysis of the solubility profile of this intermediate in polar aprotic solvents . As a Senior Application Scientist, I have structured this guide to move beyond mere data presentation, offering process chemists a mechanistic understanding of solvation thermodynamics and a self-validating experimental protocol for empirical solubility determination.

Physicochemical Profiling & Solvation Thermodynamics

To predict and manipulate the solubility of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate, we must first deconstruct its structure-property relationships (SPR). The molecule possesses a molecular weight of 253.5 g/mol and features three highly electronegative chlorine atoms—two situated on the phenyl ring and one at the alpha position relative to the ester carbonyl[1].

This structural configuration creates a unique solvation challenge:

  • High Lipophilicity: The 2,4-dichlorophenyl ring imparts significant hydrophobicity, rendering the compound practically insoluble in water and poorly soluble in highly polar protic solvents.

  • Localized Dipole: The alpha-chloro ester moiety creates a strong localized dipole moment, demanding a solvent capable of stabilizing this charge distribution without forming hydrogen bonds that could interfere with downstream nucleophilic reactions.

Why Polar Aprotic Solvents?

Polar aprotic solvents—such as N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP)—are ubiquitous in synthetic organic chemistry due to their ability to dissolve a wide variety of complex organic materials[2]. They are characterized by high dielectric constants (>20) and significant dipole moments, yet they lack hydrogen-bond donating O-H or N-H groups[3].

When Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate is introduced into a polar aprotic medium, the solvent's organic backbone solvates the lipophilic dichlorophenyl ring via London dispersion forces, while the solvent's strong dipole aligns with the ester carbonyl. Furthermore, in polar aprotic solvents, any co-dissolved nucleophiles (used in subsequent substitution reactions) are not caged by hydrogen bonding, leaving them "naked" and highly reactive[4][5].

Solvation Ester Halogenated Ester (Dipole + Hydrophobic Core) Dipole Dipole-Dipole Interaction (Carbonyl - Solvent) Ester->Dipole Dispersion London Dispersion (Aryl - Solvent Backbone) Ester->Dispersion Solvent Polar Aprotic Solvent (High Dielectric Constant) Solvent->Dipole Solvent->Dispersion Sphere Stable Solvation Sphere Dipole->Sphere Dispersion->Sphere

Thermodynamic solvation mechanism of halogenated esters in polar aprotic media.

Quantitative Solubility Data Presentation

While exact batch-to-batch solubility can vary based on the crystalline form and purity profile (typically >95% for this scaffold)[1], establishing a baseline predictive matrix is essential for process scale-up. The data below synthesizes the expected solubility ranges based on the dielectric constants and dipole moments of standard polar aprotic solvents.

Table 1: Physicochemical Properties of the Solute

PropertyValue / Description
Chemical Name Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate
CAS Number 225225-69-4
Molecular Formula C9H7Cl3O2
Molecular Weight 253.5 g/mol
Key Functional Groups Alpha-chloro ester, 2,4-dichlorophenyl ring

Table 2: Representative Solubility Profile in Key Polar Aprotic Solvents

SolventDielectric Constant (ε)Dipole Moment (D)Est. Solub. @ 20°C (mg/mL)Est. Solub. @ 40°C (mg/mL)Est. Solub. @ 60°C (mg/mL)
NMP 32.24.09> 300> 500> 700
DMF 36.73.82> 250> 400> 600
DMSO 46.73.96~ 200~ 350> 500
Acetonitrile 37.53.92~ 150~ 280~ 450
Acetone 20.72.88~ 180~ 300N/A (BP: 56°C)

Note: NMP and DMF demonstrate superior solubilization capacity due to their optimal balance of high dipole moments and larger, flexible hydrophobic regions that interact favorably with the dichlorophenyl moiety.

Experimental Protocol: The Self-Validating Shake-Flask Method

To transition from theoretical models to process-ready data, empirical validation is required. The following protocol details the Isothermal Shake-Flask Method coupled with HPLC-UV .

Expertise & Causality: Standard solubility tests often fail due to the presence of colloidal suspensions or temperature shifts during sampling. This protocol is designed as a self-validating system—meaning the mechanical steps inherently prevent these common artifacts.

Step-by-Step Methodology
  • Sample Preparation (Saturation):

    • Add an excess amount (e.g., 500 mg) of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate to a 10 mL amber glass vial containing 5 mL of the target polar aprotic solvent.

    • Causality: Amber glass is strictly utilized to prevent UV-induced degradation of the photolabile alpha-chloro ester bond during prolonged equilibration.

  • Thermal Equilibration:

    • Seal the vial and place it in a thermostatic shaker bath at the target temperature (e.g., 25.0 ± 0.1 °C). Agitate at 300 rpm for exactly 24 hours.

    • Causality: A 24-hour window guarantees that the system reaches true thermodynamic equilibrium between the solid phase and the saturated solution, rather than a transient kinetic state.

  • Phase Separation (Critical Step):

    • Transfer the vial to a temperature-controlled centrifuge set to the exact equilibration temperature. Centrifuge at 10,000 x g for 15 minutes.

    • Causality: Centrifugation at the equilibration temperature is non-negotiable. It forces micro-particulate suspensions to pellet. Failing to do this results in the quantification of suspended solids, artificially inflating the solubility value.

  • Sampling & Immediate Dilution:

    • Carefully extract a 100 µL aliquot of the clear supernatant using a pre-warmed positive displacement pipette.

    • Immediately dilute the aliquot into 900 µL of the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water).

    • Causality: Immediate dilution prevents the solute from precipitating out of solution as the sample cools to ambient room temperature.

  • HPLC-UV Quantification:

    • Analyze the diluted sample via HPLC-UV at an absorption wavelength of 254 nm, quantifying the concentration against a pre-validated, five-point calibration curve.

Workflow Start Compound: Methyl 2-chloro- 2-(2,4-dichlorophenyl)acetate Solvent Select Polar Aprotic Solvent (DMF, DMSO, NMP, MeCN) Start->Solvent Equilibrate Isothermal Equilibration (24h Shake-Flask) Solvent->Equilibrate Centrifuge Phase Separation (10,000 x g) Equilibrate->Centrifuge Analyze HPLC-UV Quantification Centrifuge->Analyze

Workflow for high-throughput solubility determination of halogenated esters.

Mechanistic Implications for Process Chemistry

Understanding the solubility profile of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate in polar aprotic solvents directly influences reaction design.

For instance, this compound is frequently subjected to nucleophilic substitution (SN2) at the alpha-chloro position. Because polar aprotic solvents like DMF and NMP do not hydrogen bond with incoming nucleophiles, the nucleophile's energy state remains high, drastically accelerating reaction kinetics[5][6]. Furthermore, the high solubility of the ester in these solvents (>250 mg/mL at room temperature) allows for high-concentration reaction conditions, maximizing throughput and minimizing solvent waste—a critical parameter for sustainable process chemistry[2].

By leveraging the solubility data and the self-validating protocols outlined in this guide, drug development professionals can confidently transition this versatile scaffold from bench-scale discovery to pilot-plant manufacturing.

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Exploratory

Preclinical Safety and In Vitro Toxicity Profiling of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound Identity: Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (CAS: 225225-69-4) Executive Summary Methyl 2-chloro-2-(2,4-dichlorophenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound Identity: Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (CAS: 225225-69-4)

Executive Summary

Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (Molecular Weight: 253.51 g/mol ; Formula: C9H7Cl3O2) is a versatile small molecule scaffold frequently utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals[1]. Structurally, it is an α -aryl chloroacetate derivative. While its reactivity makes it highly valuable for synthetic chemistry, this same physicochemical property introduces significant toxicological liabilities. This whitepaper provides an in-depth analysis of the mechanistic toxicity profile of this compound and outlines the definitive in vitro safety assessment workflows required to evaluate its genotoxic and cytotoxic potential.

Mechanistic Toxicity Profile: The Electrophilic Liability

The core toxicological concern surrounding Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate stems from its structure as an α -halo ester. The α -carbon is highly electrophilic, driven by the electron-withdrawing effects of both the adjacent ester carbonyl group and the 2,4-dichlorophenyl ring.

Causality of Toxicity

This electrophilic nature makes the compound a potent alkylating agent capable of undergoing rapid SN​2 nucleophilic substitution reactions with biological nucleophiles.

  • Genotoxicity: The compound can covalently bind to the nucleophilic centers of DNA bases (e.g., the N7 position of guanine), forming DNA adducts. If these adducts are not repaired prior to DNA replication, they can induce point mutations or chromosomal strand breaks.

  • Cytotoxicity: The compound readily reacts with the sulfhydryl (-SH) group of intracellular glutathione (GSH). Rapid depletion of GSH compromises the cell's antioxidant defense system, leading to severe oxidative stress, lipid peroxidation, and ultimately, apoptosis.

G Compound Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (Electrophilic Scaffold) SN2 SN2 Alkylation Reaction Compound->SN2 Nucleophiles Cellular Nucleophiles (GSH, DNA Bases, Proteins) Nucleophiles->SN2 Depletion Glutathione Depletion (Oxidative Stress) SN2->Depletion Adducts DNA/Protein Adducts (Genotoxicity/Mutagenesis) SN2->Adducts Apoptosis Cell Death / Apoptosis Depletion->Apoptosis Adducts->Apoptosis

Mechanistic pathway of electrophilic alkylation and cellular toxicity.

Regulatory Context and Safety Assessment Workflow

When present as an impurity or intermediate in active pharmaceutical ingredients (APIs), alkylating agents fall strictly under the purview of the for the assessment and control of DNA reactive (mutagenic) impurities[2]. Due to the presence of the α -chloro ester structural alert, this compound is classified as an ICH M7 Class 3 impurity (alerting structure, no mutagenicity data) until empirical in vitro testing is conducted.

To de-risk this compound, a tiered in vitro safety screening workflow must be employed.

G Tier1 Tier 1: In Silico Profiling (QSAR, ICH M7 Assessment) Tier2 Tier 2: Genotoxicity Assays (OECD 471 Ames, OECD 487 Micronucleus) Tier1->Tier2 Structural Alert Detected Tier3 Tier 3: Cytotoxicity Screening (HepG2 Spheroids, GSH Depletion) Tier2->Tier3 Mutagenic Potential Assessed Decision Safety & Risk Assessment (NOAEL Determination) Tier3->Decision Toxicity Profile Established

Tiered in vitro safety screening workflow for reactive intermediates.

Quantitative Predictive Toxicity Data

Based on the physicochemical properties and structural alerts of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate, the following predictive toxicity profile is established to guide dose-setting for in vitro assays.

ParameterPredictive Assessment / BenchmarkMechanistic Rationale
Genotoxicity (Ames) High Risk (Likely positive in TA100/TA98) α -halo ester acts as a direct SN​2 alkylating agent on DNA bases.
Clastogenicity (MNvit) Moderate to High RiskDNA adduct formation leads to chromosomal breaks during replication.
Cytotoxicity (IC50) < 50 μ M (Predicted in HepG2 cells)Rapid depletion of intracellular glutathione (GSH) leading to oxidative stress.
Skin Sensitization Strong SensitizerCovalent binding to skin proteins (haptenation) via electrophilic attack.
ICH M7 Classification Class 3 (Alerting structure)Structural alert for mutagenicity; requires empirical Ames testing to reclassify.

Step-by-Step Experimental Protocols

To empirically validate the predictive data, the following self-validating protocols must be executed. These protocols are designed with internal controls to ensure that a negative result is a true negative, rather than a failure of the assay system.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

This protocol is adapted from the to detect point mutations via base-pair substitutions or frameshifts.

Self-Validation Mechanism: The assay is only considered valid if the positive controls induce a 3-fold increase in revertant colonies compared to the solvent control, and the solvent control falls within historical background ranges.

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli (WP2 uvrA) overnight in nutrient broth.

  • Test Article Formulation: Dissolve Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate in anhydrous DMSO. Prepare a concentration gradient (e.g., 1.5, 5, 15, 50, 150, 500 μ g/plate ). Note: Due to anticipated cytotoxicity, the maximum dose may be limited by bacterial lawn clearing rather than solubility.

  • Metabolic Activation (S9 Mix): Prepare a 10% (v/v) mammalian liver post-mitochondrial fraction (S9) induced by Aroclor 1254, supplemented with NADP and glucose-6-phosphate.

  • Pre-Incubation Method:

    • Mix 0.1 mL of the test strain, 0.1 mL of the test article dilution, and 0.5 mL of S9 mix (or phosphate buffer for -S9 conditions).

    • Incubate the mixture at 37°C for 20 minutes to allow the electrophile to interact with the bacteria prior to plating.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin or tryptophan) to the mixture, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates at 37°C for 48–72 hours. Count the number of revertant colonies using an automated colony counter. Examine the background lawn for microcolony formation (an indicator of cytotoxicity).

Protocol 2: In Vitro Mammalian Cell Micronucleus Test (MNvit)

This protocol follows the to detect clastogenic (chromosome breakage) and aneugenic (chromosome loss) events[3].

Self-Validation Mechanism: The Cytokinesis-Block Proliferation Index (CBPI) must be calculated. The assay is only valid if the test article induces 55 ± 5% cytotoxicity at the highest evaluated dose, ensuring that micronuclei are formed by genotoxicity rather than general cell death.

  • Cell Culture: Seed Chinese Hamster Ovary (CHO) cells or TK6 human lymphoblastoid cells in 6-well plates at a density of 1×105 cells/mL. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Treatment: Expose the cells to Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (dissolved in DMSO, final DMSO concentration 1%) for 4 hours (with and without S9) and 24 hours (without S9).

  • Cytokinesis Block: Following the 4-hour exposure, wash the cells and add fresh media containing Cytochalasin B (3–6 μ g/mL) to arrest cytokinesis. Incubate for an additional 1.5 to 2.0 cell cycles (approx. 24 hours).

  • Harvesting & Staining: Harvest the cells via centrifugation. Treat with a hypotonic solution (0.075 M KCl) to swell the cells, fix with methanol/glacial acetic acid (3:1), and drop onto glass slides. Stain with Acridine Orange or DAPI.

  • Analysis:

    • Cytotoxicity: Score 500 cells per replicate to determine the CBPI.

    • Genotoxicity: Score at least 2,000 binucleated cells per concentration for the presence of micronuclei. A statistically significant, dose-dependent increase in micronucleated binucleated cells indicates a positive clastogenic/aneugenic result.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from[Link]

  • Organisation for Economic Co-operation and Development (OECD). (2020). Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals. Retrieved from[Link]

  • Organisation for Economic Co-operation and Development (OECD). (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test, OECD Guidelines for the Testing of Chemicals. Retrieved from[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Esterification Techniques for Producing Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols Executive Summary Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (CAS: 225225-69...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols

Executive Summary

Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (CAS: 225225-69-4) is a highly versatile small-molecule scaffold utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals[1]. With a molecular weight of 253.5 g/mol and the formula C9H7Cl3O2, this compound features a highly reactive alpha-chloro moiety[1].

While this reactivity is advantageous for downstream functionalization, it presents a significant synthetic challenge during esterification. The alpha-chloro group is highly susceptible to unwanted nucleophilic substitution (e.g., hydrolysis or methoxylation) under standard aqueous or high-temperature acidic conditions. This application note details three field-proven, self-validating catalytic esterification protocols designed to maximize yield and purity while preserving the structural integrity of the alpha-chloro moiety.

Mechanistic Insights & Experimental Design

The esterification of 2-chloro-2-(2,4-dichlorophenyl)acetic acid requires careful selection of catalytic conditions to avoid racemization or degradation. We highlight three distinct pathways:

  • Thionyl Chloride-Mediated Esterification (Acyl Chloride Route): Thionyl chloride ( SOCl2​ ) acts as both a halogenating agent for the carboxyl group and an in-situ catalyst for subsequent methanolysis. This method operates at moderate temperatures (30–80 °C) and completely avoids the production of water, thereby eliminating the risk of alpha-chloro hydrolysis[2].

  • Direct Acid-Catalyzed Fischer Esterification: Direct esterification with methanol using a solid acid catalyst (e.g., Amberlyst-15). To prevent the reversible reaction and suppress the formation of alpha-methoxy byproducts, water must be actively scavenged using azeotropic distillation or molecular sieves.

  • Analytical Derivatization (TMSD): For purely analytical quantification (e.g., GC-MS), trimethylsilyldiazomethane (TMSD) is utilized for rapid, room-temperature methylation, preventing thermal degradation of the chlorinated acid[3][4].

Workflow SM 2-Chloro-2-(2,4-dichlorophenyl)acetic acid (Starting Material) M1 Protocol A: SOCl2 / MeOH (Acyl Chloride Route) SM->M1 Scale-up M2 Protocol B: Solid Acid / MeOH (Fischer Esterification) SM->M2 Green Chemistry M3 Protocol C: TMSD (Analytical Derivatization) SM->M3 Micro-scale PROD Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (Target Product) M1->PROD M2->PROD M3->PROD

Figure 1: Synthetic pathways for producing Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate.

Experimental Protocols

Protocol A: Thionyl Chloride-Mediated Esterification (Preparative Scale)

This protocol is optimal for scale-up as it avoids water generation and drives the reaction to completion via a highly reactive intermediate[2].

  • Preparation: Charge a dry, nitrogen-purged round-bottom flask with 2-chloro-2-(2,4-dichlorophenyl)acetic acid (1.0 eq) and anhydrous toluene (10 mL/g of substrate).

  • Activation: Cool the mixture to 0–5 °C. Add thionyl chloride ( SOCl2​ , 1.5 eq) dropwise over 30 minutes. Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq).

    • Causality Insight: DMF reacts with SOCl2​ to form the Vilsmeier-Haack reagent, which acts as a highly active catalytic intermediate, dramatically accelerating the conversion of the carboxylic acid to the acyl chloride.

  • Heating: Gradually warm the mixture to 60–80 °C and stir for 2–4 hours[2].

    • Validation Check: Monitor the cessation of SO2​ and HCl gas evolution. The reaction mixture will transition from a cloudy suspension to a clear solution once the acyl chloride is fully formed.

  • Esterification: Cool the reaction to 0 °C. Slowly add anhydrous methanol (5.0 eq) dropwise. Stir for 1 hour at room temperature.

  • Workup: Concentrate the mixture under reduced pressure to remove excess methanol, toluene, and residual HCl . Wash the organic layer with saturated aqueous NaHCO3​ , followed by brine. Dry over anhydrous MgSO4​ , filter, and evaporate to yield the crude product.

Protocol B: Direct Acid-Catalyzed Esterification (Solid Acid)

This protocol utilizes heterogeneous catalysis to facilitate easy recovery and minimize aqueous workup.

  • Preparation: Dissolve the starting acid (1.0 eq) in a large excess of anhydrous methanol (10 eq).

  • Catalysis: Add dry Amberlyst-15 resin (10% w/w relative to the substrate).

  • Reaction: Heat the mixture to 65 °C (reflux) for 12–16 hours. Equip the flask with a Soxhlet extractor fitted with activated 3Å molecular sieves to continuously dry the refluxing methanol condensate.

    • Causality Insight: The alpha-chloro group is susceptible to nucleophilic displacement by water at elevated temperatures. Removing water via Soxhlet extraction prevents the formation of alpha-hydroxy byproducts and drives the Fischer equilibrium entirely toward the ester.

  • Workup: Cool to room temperature and filter out the Amberlyst-15 resin. Concentrate the filtrate under vacuum. Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na2​SO4​ , and concentrate.

Protocol C: Analytical Derivatization using TMSD (Micro-scale)

Designed for reaction monitoring and trace analysis without thermal degradation, adapted from EPA methodologies for chlorinated acids[3][4].

  • Preparation: Dissolve 10 mg of the acid intermediate in 1 mL of methanol/toluene (1:1 v/v).

  • Derivatization: Add Trimethylsilyldiazomethane (TMSD, 2.0 M in hexanes) dropwise until a persistent pale-yellow color remains, indicating an excess of the reagent.

    • Causality Insight: TMSD is a safer, non-explosive alternative to diazomethane that provides rapid, room-temperature methylation. This prevents the thermal degradation of the alpha-chloro moiety that can occur in heated GC injection ports if the acid is left underivatized[4].

  • Quenching: Stir for 30 minutes at room temperature. Quench excess TMSD with a single drop of glacial acetic acid (the yellow color will immediately dissipate).

  • Analysis: Analyze directly via GC-MS.

Quantitative Data & Method Comparison

ParameterProtocol A (SOCl2 / MeOH)Protocol B (Solid Acid / MeOH)Protocol C (TMSD)
Typical Yield 90 - 95%75 - 85%>98% (Analytical only)
Reaction Time 3 - 5 hours12 - 16 hours30 minutes
Byproduct Risk Low (Requires proper ventilation)Moderate (Alpha-methoxy formation)Low
Scalability Excellent (Kilogram scale)Good (Pilot scale)Poor (Micro-scale only)
Catalyst Recovery N/A (Consumed in reaction)Excellent (Simple filtration)N/A

Analytical Validation (E-E-A-T)

To ensure the trustworthiness of the synthesis and confirm the structural integrity of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate, validate the isolated product using the following spectroscopic techniques:

  • GC-MS Analysis: The product must display a distinct molecular ion peak at m/z ~252/254/256/258, exhibiting the characteristic isotopic distribution pattern for a molecule containing three chlorine atoms (M, M+2, M+4, M+6).

  • 1H NMR (CDCl3, 400 MHz):

    • Look for the diagnostic singlet of the alpha-proton. Due to the strong electron-withdrawing effects of the adjacent chlorine atom, the ester group, and the dichlorophenyl ring, this proton is shifted significantly downfield (typically ~5.5 - 6.0 ppm).

    • Confirm the presence of the sharp singlet corresponding to the methyl ester protons at ~3.7 - 3.8 ppm.

    • Purity Check: The strict absence of a singlet at ~3.4 ppm confirms that no alpha-methoxy byproduct (resulting from nucleophilic displacement of the alpha-chlorine by methanol) was formed during the reaction.

References

  • The synthetic method of alpha-chloro-4-fluorophenyl benzyl ketones (CN103420823B).Google Patents.
  • METHOD 515.4: Determination of Chlorinated Acids in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Fast Gas Chromatography. Regulations.gov. Available at:[Link]

  • METHOD 515.1: Determination of Chlorinated Acids in Water by Gas Chromatography with an Electron Capture Detector. National Environmental Methods Index (NEMI). Available at:[Link]

Sources

Application

Application Note: Grignard Addition to Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate for Oxirane Scaffold Synthesis

Executive Summary This application note details the optimized protocol for the nucleophilic addition of Grignard reagents to Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (CAS: 225225-69-4)[1]. This specific transformati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the optimized protocol for the nucleophilic addition of Grignard reagents to Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (CAS: 225225-69-4)[1]. This specific transformation is a critical workflow in drug development, particularly for synthesizing highly substituted oxirane (epoxide) intermediates used in the production of azole antifungals and other active pharmaceutical ingredients (APIs). By strictly controlling stoichiometry and thermodynamics, this protocol ensures the high-yield generation of the intermediate α-chloro tertiary alcohol, followed by a base-catalyzed intramolecular cyclization.

Mechanistic Rationale & Reaction Kinetics

The conversion of an α-chloro ester to a tertiary alcohol via Grignard addition involves two distinct nucleophilic attack phases.

  • First Addition (Formation of Ketone): The Grignard reagent (e.g., Methylmagnesium bromide, MeMgBr) attacks the electrophilic carbonyl carbon of the ester. Subsequent collapse of the tetrahedral intermediate expels the methoxide leaving group, yielding an α-chloro ketone[2].

  • Second Addition (Formation of Alkoxide): The newly formed ketone is significantly more electrophilic than the starting ester[3]. Consequently, it is impossible to halt the reaction at the ketone stage. A second equivalent of MeMgBr rapidly attacks the ketone to form a magnesium alkoxide intermediate[4].

Because of the highly electronegative chlorine atom and the 2,4-dichlorophenyl ring, the α-proton is relatively acidic. To prevent unwanted deprotonation (enolization) or single electron transfer (SET) reduction side-reactions, the initial addition must be executed at cryogenic temperatures (-78 °C)[4].

GrignardWorkflow A Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (Starting Material) B Ketone Intermediate (Transient) A->B + 1 eq MeMgBr Nucleophilic Addition (-78 °C) C Magnesium Alkoxide (Intermediate) B->C + 1 eq MeMgBr Fast Addition (0 °C) D 1-chloro-1-(2,4-dichlorophenyl)- 2-methylpropan-2-ol C->D NH4Cl (aq) Mild Quench E 3-(2,4-dichlorophenyl)- 2,2-dimethyloxirane D->E Strong Base (e.g., NaH) Intramolecular SN2 Cyclization

Fig 1: Mechanistic workflow of Grignard addition to alpha-chloro ester and oxirane formation.

Experimental Design & Causality

To ensure a self-validating and robust protocol, several critical experimental choices are embedded in the methodology:

  • Stoichiometry (2.5 Equivalents): While theoretically only 2.0 equivalents of Grignard reagent are required, 2.5 equivalents are utilized. The excess compensates for trace moisture in the system and ensures complete conversion of the less reactive ester, preventing a complex mixture of unreacted ester, ketone, and alcohol[3].

  • Solvent Selection (Anhydrous THF): Tetrahydrofuran (THF) is chosen over diethyl ether because its higher boiling point and superior solvating power for magnesium salts prevent precipitation of the intermediate complex, ensuring a homogeneous reaction mixture.

  • Mild Quenching (Saturated NH₄Cl): Strong acids (like HCl) can induce elimination of the resulting tertiary alcohol to form an alkene or cause premature, uncontrolled epoxide opening. Aqueous ammonium chloride provides a buffered, mildly acidic proton source to safely neutralize the magnesium alkoxide[2].

Data Presentation: Reagent Matrix

Table 1: Reagent Stoichiometry and Functionality

Reagent / MaterialRoleEquivalentsRationale for Selection
Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate Substrate1.0Key scaffold containing the requisite stereocenter and leaving group[1].
MeMgBr (3.0 M in THF) Nucleophile2.5Excess ensures full conversion past the highly reactive ketone intermediate.
Anhydrous THF Solvent10 volumesStabilizes the Grignard reagent via oxygen lone-pair coordination.
Sat. NH₄Cl (aq) Quenching AgentExcessMild proton source; avoids acid-catalyzed dehydration of the product.
NaH (60% dispersion) Base (Step 2)1.5Strong, non-nucleophilic base for driving the intramolecular SN2 epoxidation.

Detailed Step-by-Step Protocol

Part A: Synthesis of 1-chloro-1-(2,4-dichlorophenyl)-2-methylpropan-2-ol

1. System Preparation:

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.

  • Purge the system with argon for 15 minutes to ensure a strictly anhydrous environment.

2. Substrate Dissolution & Cooling:

  • Charge the flask with Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (10.0 g, 39.4 mmol).

  • Add 100 mL of anhydrous THF via syringe. Stir to achieve a homogeneous solution.

  • Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

3. Grignard Addition:

  • Transfer MeMgBr (3.0 M in THF, 32.8 mL, 98.5 mmol, 2.5 eq) to the addition funnel.

  • Add the MeMgBr solution dropwise over 45 minutes. Critical Causality: The addition must be slow to dissipate the exothermic heat of reaction. Spikes in temperature > -60 °C will promote enolization of the α-proton, drastically reducing yield.

  • Maintain stirring at -78 °C for 1 hour post-addition.

  • Remove the cooling bath and allow the reaction to gradually warm to 0 °C over 2 hours to drive the second addition step to completion.

4. Quenching & Extraction:

  • Re-cool the mixture to -10 °C.

  • Carefully quench the reaction by the dropwise addition of 50 mL saturated aqueous NH₄Cl. Caution: Vigorous gas evolution (methane) will occur from the destruction of excess MeMgBr.

  • Transfer the biphasic mixture to a separatory funnel and extract with Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α-chloro tertiary alcohol.

Part B: Intramolecular Cyclization to 3-(2,4-dichlorophenyl)-2,2-dimethyloxirane

1. Alkoxide Formation:

  • Dissolve the crude alcohol from Part A in 80 mL of anhydrous THF under argon.

  • Cool the solution to 0 °C.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.36 g, 59.1 mmol, 1.5 eq) in small portions.

  • Causality: NaH deprotonates the tertiary alcohol to form a highly reactive alkoxide. The evolution of H₂ gas acts as a self-validating visual indicator of the deprotonation progress.

2. Cyclization & Isolation:

  • Warm the reaction to room temperature and stir for 4 hours. The alkoxide will undergo an intramolecular SN2 attack on the adjacent carbon, displacing the chloride ion to form the oxirane ring.

  • Quench carefully with ice water (30 mL) and extract with Dichloromethane (3 × 40 mL).

  • Dry the organics over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure oxirane scaffold.

Troubleshooting & Safety

Table 2: Common Failure Modes and Corrective Actions

ObservationPotential CauseCorrective Action / Prevention
Significant recovery of unreacted ester Grignard reagent degraded by moisture.Titrate Grignard reagent prior to use; rigorously flame-dry glassware.
Formation of alkene byproducts Over-acidification during the quench phase.Strictly use saturated NH₄Cl; avoid strong mineral acids like HCl or H₂SO₄.
Low yield of oxirane (Part B) Incomplete deprotonation or competing elimination.Ensure NaH is fresh; allow sufficient time for H₂ evolution before warming.

Safety Considerations: Grignard reagents are highly pyrophoric and react violently with water. Always handle under an inert atmosphere. The starting material, Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate, is a halogenated irritant; utilize appropriate PPE and handle inside a certified fume hood.

References

  • Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate, CymitQuimica.
  • Grignard Reaction, Organic Chemistry Portal.
  • Reactions of Grignard Reagents, Master Organic Chemistry.
  • Esters with Grignard Reagent, Chemistry Steps.

Sources

Method

Application Note: Synthesis of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate from 2,4-Dichlorobenzaldehyde

Executive Summary Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate is a critical electrophilic building block used in the development of active pharmaceutical ingredients (APIs), particularly in the synthesis of azole antif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate is a critical electrophilic building block used in the development of active pharmaceutical ingredients (APIs), particularly in the synthesis of azole antifungals (e.g., miconazole and econazole analogs) and agricultural chemicals. This application note details a robust, scalable, three-step synthetic workflow starting from commercially available 2,4-dichlorobenzaldehyde. The protocol emphasizes mechanistic causality, safety, and self-validating experimental steps to ensure high yield and purity suitable for drug development applications.

Mechanistic Rationale & Synthetic Strategy

The synthesis is designed around three distinct chemical transformations, each optimized to prevent common side reactions and maximize atom economy:

  • Cyanohydrin Formation via Bisulfite Adduct: Direct addition of hydrogen cyanide (HCN) gas is hazardous and prone to side reactions like benzoin condensation. Instead, we utilize a biphasic sodium bisulfite/sodium cyanide system. The bisulfite adduct forms a highly electrophilic, water-soluble intermediate that undergoes rapid nucleophilic substitution by the cyanide ion ().

  • Pinner Esterification: The conversion of the cyanohydrin to the methyl ester utilizes the classical Pinner reaction (). Anhydrous hydrogen chloride gas protonates the nitrile, enabling nucleophilic attack by methanol to form a crystalline imidate hydrochloride salt. Strict exclusion of water in the initial phase is critical to prevent the formation of an unreactive primary amide.

  • Alpha-Hydroxyl Chlorination: The secondary alcohol is converted to an alpha-chloro ester using thionyl chloride ( SOCl2​ ). To accelerate this substitution and suppress elimination byproducts, a catalytic amount of N,N-Dimethylformamide (DMF) is added. DMF reacts with SOCl2​ to generate the highly electrophilic Vilsmeier-Haack reagent (chloromethyleneiminium chloride), which facilitates the rapid and clean conversion of the hydroxyl group to a chloride ().

Retrosynthetic Analysis & Pathway Visualization

SynthesisPathway SM 2,4-Dichlorobenzaldehyde (Starting Material) Step1 Step 1: Cyanohydrin Formation Reagents: NaCN, NaHSO3, H2O/MTBE Mechanism: Nucleophilic Addition SM->Step1 Int1 2-(2,4-Dichlorophenyl)-2-hydroxyacetonitrile (Cyanohydrin Intermediate) Step1->Int1 Step2 Step 2: Pinner Esterification Reagents: HCl(g), MeOH, H2O Mechanism: Imidate Hydrolysis Int1->Step2 Int2 Methyl 2-(2,4-dichlorophenyl)-2-hydroxyacetate (Mandelate Ester) Step2->Int2 Step3 Step 3: Chlorination Reagents: SOCl2, cat. DMF, DCM Mechanism: Vilsmeier-Haack type SN Int2->Step3 Product Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (Target Product) Step3->Product

Three-step synthetic pathway from 2,4-dichlorobenzaldehyde to target alpha-chloro ester.

Step-by-Step Experimental Protocols

Step 1: Cyanohydrin Formation

Objective: Synthesize 2-(2,4-dichlorophenyl)-2-hydroxyacetonitrile.

  • Reagents: 2,4-Dichlorobenzaldehyde (175 g, 1.0 mol), NaHSO3​ (125 g, 1.2 mol), NaCN (59 g, 1.2 mol), Water (500 mL), MTBE (500 mL).

  • Protocol:

    • Charge a 2 L jacketed reactor with 500 mL of distilled water and dissolve 125 g of NaHSO3​ .

    • Add a solution of 175 g of 2,4-dichlorobenzaldehyde dissolved in 500 mL of MTBE. Stir vigorously at 20 °C for 2 hours. Causality: The bisulfite adduct forms at the aqueous-organic interface, acting as an activated, water-soluble electrophile.

    • Cool the biphasic mixture to 0–5 °C.

    • Safety Critical: In a dedicated scrubber-equipped fume hood, slowly add an aqueous solution of NaCN (59 g in 150 mL water) dropwise over 1 hour, maintaining the internal temperature below 10 °C.

    • Stir the reaction at room temperature for 4 hours. Self-Validation: The disappearance of the thick white bisulfite precipitate and the formation of a clear phase separation indicates the completion of the reaction.

    • Separate the organic phase, wash with saturated brine (2 x 200 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the cyanohydrin as a pale yellow oil.

Step 2: Pinner Esterification

Objective: Convert the cyanohydrin to Methyl 2-(2,4-dichlorophenyl)-2-hydroxyacetate.

  • Reagents: Crude cyanohydrin (~202 g, 1.0 mol), Anhydrous Methanol (800 mL), Anhydrous HCl gas (Excess), Water (400 mL).

  • Protocol:

    • Dissolve the crude cyanohydrin in 800 mL of strictly anhydrous methanol in a 2 L three-necked flask equipped with a gas dispersion tube.

    • Cool the solution to 0 °C using an ice-salt bath.

    • Bubble anhydrous HCl gas through the solution until saturation is achieved (approx. 2-3 hours). Causality: Moisture must be excluded to prevent the nitrilium intermediate from hydrolyzing into an unreactive primary amide.

    • Seal the flask and stir at room temperature for 16 hours. Self-Validation: The formation of a dense crystalline precipitate (the imidate hydrochloride salt) visually confirms the success of the Pinner addition.

    • Add 400 mL of distilled water to the reaction mixture and heat to 40 °C for 2 hours. Causality: Water irreversibly hydrolyzes the imidate intermediate into the target methyl ester.

    • Concentrate the mixture to remove methanol, extract with ethyl acetate (2 x 500 mL), wash with saturated NaHCO3​ until the aqueous layer reaches pH 7, dry over MgSO4​ , and evaporate to yield the hydroxyacetate.

Step 3: Alpha-Hydroxyl Chlorination

Objective: Synthesize Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate.

  • Reagents: Hydroxyacetate (~235 g, 1.0 mol), SOCl2​ (178 g, 1.5 mol), DMF (3.6 g, 0.05 mol), Dichloromethane (600 mL).

  • Protocol:

    • Dissolve the hydroxyacetate in 600 mL of dry DCM and add 3.6 g of DMF.

    • Cool the mixture to 0 °C under a nitrogen atmosphere.

    • Add SOCl2​ (178 g) dropwise over 1 hour. Causality: DMF acts as a nucleophilic catalyst, reacting with SOCl2​ to generate the highly electrophilic Vilsmeier-Haack reagent. This prevents elimination side-reactions and ensures high conversion.

    • Heat the reaction to reflux (40 °C) for 5 hours. Self-Validation: The cessation of SO2​ and HCl gas evolution (monitored via a mineral oil bubbler) indicates reaction completion.

    • Cool to 0 °C and carefully quench by adding 300 mL of ice water.

    • Separate the organic layer, wash sequentially with water, saturated NaHCO3​ , and brine.

    • Dry over MgSO4​ , filter, and concentrate. Purify via vacuum distillation to afford the target alpha-chloro ester.

Quantitative Data & Analytical Characterization

Table 1: Quantitative Reaction Metrics

StepProductExpected YieldPhysical StateTarget Purity (HPLC)
12-(2,4-Dichlorophenyl)-2-hydroxyacetonitrile88 - 92%Pale yellow oil> 95%
2Methyl 2-(2,4-dichlorophenyl)-2-hydroxyacetate80 - 85%White crystalline solid> 98%
3Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate85 - 90%Colorless liquid> 99%

Table 2: Analytical Characterization Markers

CompoundIR Spectroscopy ( cm−1 ) 1H NMR (400 MHz, CDCl3​ , δ ppm)
Cyanohydrin Int.3400 (O-H stretch), 2250 (C≡N stretch)5.85 (s, 1H, CH-OH), 7.2-7.6 (m, 3H, Ar-H)
Mandelate Ester3450 (O-H stretch), 1740 (C=O ester)3.75 (s, 3H, OCH3​ ), 5.60 (s, 1H, CH-OH)
Target Product1755 (C=O ester), 750 (C-Cl stretch)3.80 (s, 3H, OCH3​ ), 5.95 (s, 1H, CH-Cl)

Troubleshooting & Process Optimization

Observed IssueRoot Cause AnalysisCorrective Action / Optimization
Low yield in Step 1 Incomplete bisulfite adduct formation due to poor mixing.Increase agitation speed; ensure MTBE/Water ratio provides sufficient interfacial surface area.
Amide byproduct in Step 2 Moisture present in the methanol or HCl gas stream.Use strictly anhydrous methanol (<50 ppm H2​O ) and pass HCl gas through a concentrated H2​SO4​ drying trap prior to introduction.
Incomplete chlorination in Step 3 Depletion of the Vilsmeier-Haack reagent.Ensure SOCl2​ is fresh (distilled if necessary) and verify the addition of catalytic DMF. Do not substitute DMF with other solvents.

References

  • Additions to Metal-Activated Organonitriles. Chemical Reviews (ACS Publications).[Link][1]

  • The Pinner Reaction. Grokipedia. [Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Chlorination of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate

Objective: This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2,2-dichloro-2-(2,4-dichlorophenyl)acetate via the chlorination...

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Author: BenchChem Technical Support Team. Date: April 2026

Objective: This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2,2-dichloro-2-(2,4-dichlorophenyl)acetate via the chlorination of its monochloro precursor. We will explore the underlying reaction mechanisms, troubleshoot common experimental challenges, and provide validated protocols to minimize byproduct formation and maximize yield and purity.

Section 1: Understanding the Core Reaction & Byproduct Pathways

A thorough understanding of the reaction mechanism and potential side reactions is the foundation for effective troubleshooting and process optimization. This reaction is a classic example of free-radical substitution.[1]

Q1: What is the fundamental reaction mechanism for this chlorination?

The conversion of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate to its dichloro analog proceeds through a free-radical chain reaction. This process can be broken down into three key stages: initiation, propagation, and termination.

  • Initiation: The reaction begins with the generation of chlorine radicals (Cl•). This is typically achieved by the homolytic cleavage of a chlorine source, such as molecular chlorine (Cl₂) using UV light (photochlorination)[2], or by using a chemical initiator like AIBN (azobisisobutyronitrile) with a reagent like sulfuryl chloride (SO₂Cl₂).

  • Propagation: This is a self-sustaining cycle where the desired product is formed.

    • Step A (Hydrogen Abstraction): A chlorine radical abstracts the sole remaining α-hydrogen from the starting material. This is the rate-determining and selectivity-determining step. It forms a stabilized tertiary radical intermediate and a molecule of hydrogen chloride (HCl).

    • Step B (Chlorine Atom Transfer): The carbon-centered radical then reacts with a molecule of the chlorine source (e.g., Cl₂ or SO₂Cl₂) to form the desired product, Methyl 2,2-dichloro-2-(2,4-dichlorophenyl)acetate, and a new chlorine radical, which continues the chain.

  • Termination: The chain reaction ceases when two radicals combine to form a stable, non-radical species.[3]

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation Cycle cluster_termination 3. Termination i1 Cl-Cl i2 2 Cl• i1->i2 UV Light or Δ p4 Cl• (from Initiation) i2->p4 p1 Starting Material (Monochloro Ester) p2 Tertiary Radical Intermediate p1->p2 H Abstraction p5 HCl p1->p5 p3 Desired Product (Dichloro Ester) p2->p3 Cl Atom Transfer p6 Cl-Cl p7 Cl• (new) p2->p7 p4->p2 p6->p3 p7->p4 Continues Chain t1 2 Cl• → Cl₂ t2 R• + Cl• → R-Cl t3 2 R• → R-R

Caption: Free-radical chlorination mechanism.
Q2: What are the primary byproducts I should anticipate, and how are they formed?

Byproduct formation is the principal challenge in this synthesis. Awareness of their origins is key to their mitigation.

  • Over-chlorination on the Aromatic Ring: While the α-hydrogen is the most reactive site, aggressive reaction conditions (high temperature, high concentration of radicals) can lead to electrophilic substitution on the electron-rich dichlorophenyl ring, yielding trichloro- or tetrachloro-phenyl derivatives.

  • Hydrolysis Products: The ester functionality in both the starting material and the product is susceptible to hydrolysis, especially in the presence of water and acid (HCl is generated in situ). This leads to the formation of 2-chloro-2-(2,4-dichlorophenyl)acetic acid and 2,2-dichloro-2-(2,4-dichlorophenyl)acetic acid.[4][5]

  • Thermal Decomposition Products: The 2,4-dichlorophenylacetyl structure can be thermally labile. Excessive heat can lead to decarboxylation or complex degradation pathways, often characterized by a darkening of the reaction mixture.[6][7]

  • Solvent-Derived Byproducts: If a reactive solvent is used, it may be chlorinated in competition with the substrate. Using inert solvents like carbon tetrachloride or dichloromethane is crucial.[2][8]

G cluster_byproducts Potential Byproducts SM Starting Material Methyl 2-chloro-2- (2,4-dichlorophenyl)acetate DP Desired Product Methyl 2,2-dichloro-2- (2,4-dichlorophenyl)acetate SM->DP Target Reaction (+ Cl•, - H•) BP4 Hydrolysis of SM (Monochloro-acid) SM->BP4 H₂O, H⁺ BP1 Ring Chlorination (e.g., trichlorophenyl) DP->BP1 Excess Cl• / High Temp BP2 Hydrolysis Product (Dichloro-acid) DP->BP2 H₂O, H⁺ BP3 Decomposition (e.g., Decarboxylation) DP->BP3 High Temp

Caption: Primary byproduct formation pathways.
Section 2: Troubleshooting Guide - Common Experimental Issues
Problem Potential Cause Recommended Solution & Scientific Rationale
1. Sluggish or Incomplete Reaction A. Ineffective Radical Initiation: Insufficient UV light intensity/wavelength, degraded chemical initiator (e.g., AIBN), or presence of radical inhibitors (e.g., oxygen, certain impurities).A. Verify Initiator: For photochlorination, ensure the lamp is functional and of the correct wavelength. For chemical initiation, use a fresh batch of initiator (e.g., AIBN) and consider adding it in portions. Degas the solvent and reaction mixture thoroughly with an inert gas (N₂ or Ar) before heating to remove dissolved oxygen, a potent radical scavenger.
B. Low Reaction Temperature: The activation energy for hydrogen abstraction is not being met.B. Increase Temperature Incrementally: While high temperatures reduce selectivity, the reaction must have sufficient thermal energy. Increase the temperature in 5-10 °C increments, monitoring for both reaction progress and the onset of decomposition.
2. Significant Over-chlorination (on ring) A. High Radical Concentration/Reactivity: Too much chlorinating agent or excessively high temperatures. Chlorine radicals are highly reactive and not very selective.[9][10]A. Control Stoichiometry & Temperature: Use a slight excess (1.1-1.2 equivalents) of the chlorinating agent. Add it slowly or in portions to maintain a low, steady concentration. Lowering the reaction temperature is the most effective way to increase selectivity, as it makes the chlorine radical more discerning between the α-C-H bond and the aromatic C-H bonds.[2]
B. Inappropriate Solvent Choice: Aromatic solvents can sometimes form π-complexes with chlorine radicals, altering their reactivity, but can also be chlorinated themselves.[2][8]B. Use an Inert Solvent: Switch to a non-reactive, inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).
3. Contamination with Carboxylic Acids A. Presence of Water: Moisture in reagents, solvents, or glassware is hydrolyzing the ester. The in situ generation of HCl catalyzes this process.[4]A. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven. Use anhydrous grade solvents. If possible, distill solvents over a suitable drying agent. During work-up, neutralize the acidic HCl quickly with a mild base like aqueous sodium bicarbonate.[11]
4. Reaction Mixture Darkens (Decomposition) A. Excessive Heat: The molecule is undergoing thermal decomposition.[7]A. Reduce Temperature & Time: Operate at the lowest effective temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged heating of the product.
B. Presence of Oxygen: Oxygen can participate in side reactions at elevated temperatures, leading to oxidative degradation.B. Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas (N₂ or Ar) throughout the entire process.
Section 3: Recommended Protocols & Methodologies
Protocol 1: Chlorination using Sulfuryl Chloride (SO₂Cl₂) and AIBN

This method avoids the need for specialized photochemical equipment and offers good control.

Materials:

  • Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (1.0 eq)

  • Sulfuryl chloride (SO₂Cl₂) (1.1 eq), freshly distilled

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet.

  • Inerting: Purge the system with dry nitrogen for 15 minutes.

  • Charging Reagents: Dissolve Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate in anhydrous CCl₄ (approx. 0.5 M concentration). Add AIBN (0.025 eq).

  • Heating: Heat the solution to a gentle reflux (approx. 77 °C).

  • Addition: In a separate, dry dropping funnel, add the sulfuryl chloride (1.1 eq) dissolved in a small amount of CCl₄. Add this solution dropwise to the refluxing mixture over 1 hour. Add the remaining AIBN (0.025 eq) halfway through the addition.

  • Reaction: Maintain the reflux and monitor the reaction progress by TLC or GC (see Protocol 2) every 30 minutes. The reaction is typically complete in 2-4 hours.

  • Quenching (Work-up):

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the mixture into a separatory funnel containing cold saturated NaHCO₃ solution to neutralize HCl and unreacted SO₂Cl₂. Caution: Vigorous gas (CO₂ and SO₂) evolution will occur.

    • Separate the organic layer. Wash it sequentially with saturated NaHCO₃ (1x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure Methyl 2,2-dichloro-2-(2,4-dichlorophenyl)acetate.

Protocol 2: Reaction Monitoring by Gas Chromatography (GC)

Instrument & Column:

  • Agilent GC with FID detector or similar.

  • Column: HP-5 (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Method:

  • Injector Temp: 250 °C

  • Detector Temp: 280 °C

  • Oven Program:

    • Initial Temp: 150 °C, hold for 1 min.

    • Ramp: 15 °C/min to 250 °C.

    • Hold: Hold at 250 °C for 5 min.

  • Sample Prep: Withdraw a small aliquot (~0.1 mL) from the reaction, quench with NaHCO₃, dilute with ethyl acetate, and inject.

  • Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak. The product should have a longer retention time than the starting material.

Section 4: Frequently Asked Questions (FAQs)

Q8: Which chlorinating agent is best: Cl₂, SO₂Cl₂, or NCS?

  • Cl₂ with UV light: Highly effective and atom-economical but requires specialized photoreactor equipment and careful handling of chlorine gas. It can be less selective due to the high reactivity of Cl•.[1][2]

  • SO₂Cl₂ with AIBN: Generally offers the best balance of reactivity, ease of handling, and control for laboratory scale. The reaction is initiated thermally, providing good reproducibility.

  • N-Chlorosuccinimide (NCS): Often used for allylic and benzylic chlorinations. It can be less reactive for this specific transformation and may require longer reaction times or higher temperatures.[12]

Q9: What is the best solvent for this reaction? An inert solvent is mandatory. Carbon tetrachloride (CCl₄) is a classic choice for radical chlorinations due to its inertness. However, due to its toxicity and environmental concerns, dichloromethane (CH₂Cl₂) or dichlorobenzene can be considered as alternatives, though one must verify they do not interfere under the reaction conditions.

Q10: How do I safely quench the reaction and dispose of excess chlorinating agents? Excess sulfuryl chloride or molecular chlorine should be quenched slowly with a mild reducing agent or a basic solution. A common and safe method is to slowly add the reaction mixture to a stirred, cold solution of sodium bicarbonate or sodium sulfite. This should always be done in a well-ventilated fume hood due to the release of HCl, SO₂, and CO₂ gases.

Q11: My starting material is only 95% pure. How will this affect my reaction? The impurities can have a significant impact. If the impurity is an isomer (e.g., from the synthesis of the starting material), it will likely also be chlorinated, leading to a difficult-to-separate mixture of products. If the impurity is a radical inhibitor, it may prevent the reaction from starting. It is highly recommended to purify the starting material to >98% purity before proceeding.

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  • ResearchGate. (2015, March 19). Experimental and theoretical study on the kinetics and mechanism of thermal decomposition of 1,2-dichloroethane.

  • Quick Company. New Process For Preparation Of Clopidogrel.

  • Centers for Disease Control and Prevention. 2,4-Dichlorophenoxyacetic Acid.

Sources

Optimization

Technical Support Center: Troubleshooting Spontaneous Hydrolysis of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain the stability of highly activated synthetic intermediates. Methyl 2-chloro-2-(2,4-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain the stability of highly activated synthetic intermediates. Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (CAS 225225-69-4) is a versatile small molecule scaffold widely utilized in drug development and complex synthesis[1]. However, it is notoriously sensitive to ambient conditions.

This guide provides a mechanistic breakdown of its degradation pathways, diagnostic analytical signatures, and field-proven, self-validating protocols to recover and preserve your material.

Mechanistic Grounding: The Dual-Reactivity Dilemma

The instability of this compound is driven by the strong electron-withdrawing nature of the 2,4-dichlorophenyl ring. This functional group exerts a powerful inductive effect that activates two distinct electrophilic sites, leading to two competing spontaneous hydrolysis pathways:

  • Pathway A (Ester Hydrolysis): The carbonyl carbon becomes highly electrophilic, making the methyl ester highly susceptible to cleavage by trace ambient moisture. This process can be both acid- and base-catalyzed[2].

  • Pathway B (Nucleophilic Substitution): Alpha-halo esters are potent alkylating agents[3]. The benzylic alpha-carbon is highly activated for an SN2 displacement of the chloride ion by water, yielding an alpha-hydroxy ester.

The Cascading Failure: Crucially, Pathway B generates stoichiometric hydrochloric acid (HCl) as a byproduct. This released HCl auto-catalyzes Pathway A, creating a runaway degradation loop that rapidly destroys the stock if even trace moisture is introduced[4]. Furthermore, if basic impurities are present, the acidic alpha-proton can be deprotonated, leading to unwanted side reactions such as the Darzens condensation[5].

HydrolysisMechanisms Parent Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (Parent Compound) H2O Ambient Moisture (H2O) Parent->H2O PathA Pathway A: Ester Hydrolysis (Acid/Base Catalyzed) H2O->PathA PathB Pathway B: Nucleophilic Substitution (SN2 at alpha-carbon) H2O->PathB DegA 2-chloro-2-(2,4-dichlorophenyl)acetic acid + Methanol PathA->DegA DegB Methyl 2-(2,4-dichlorophenyl)-2-hydroxyacetate + HCl PathB->DegB Final 2-(2,4-dichlorophenyl)-2-hydroxyacetic acid DegA->Final SN2 by H2O Casc Auto-catalytic Ester Hydrolysis (Driven by HCl release) DegB->Casc HCl catalyzes Casc->Final

Hydrolysis pathways of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate.

Diagnostic Data & Analytical Signatures

To effectively troubleshoot, you must first identify which hydrolysis pathway is dominating your sample. Below is a diagnostic table summarizing the quantitative NMR and LC-MS data for the parent compound and its primary degradants.

Compound ProfileLC-MS (m/z) [M+H]⁺¹H NMR: Methoxy (-OCH₃)¹H NMR: Alpha-CHKey Diagnostic Feature
Parent Compound 253.03.80 ppm (s, 3H)5.85 ppm (s, 1H)Intact ester and chloride
Degradant A (Ester Hydrolysis)239.0Missing5.82 ppm (s, 1H)Loss of 14 Da; missing OCH₃ peak
Degradant B (Alpha-OH Substitution)235.03.78 ppm (s, 3H)5.45 ppm (s, 1H)Loss of 18 Da; upfield shift of Alpha-CH
Degradant C (Complete Hydrolysis)221.0Missing5.42 ppm (s, 1H)Loss of 32 Da; broad COOH/OH peaks

Troubleshooting FAQs

Q1: My stock solution turned slightly yellow and shows a new peak in LC-MS at[M+H] 239.0. What happened? A: A mass of 239.0 indicates a loss of 14 Da from the parent mass (253.0). This is the classic signature of Pathway A (Ester Hydrolysis) , where the methyl ester (-CH₃, 15 Da) is cleaved and replaced by a proton (1 Da). This is often caused by trace acidic or basic impurities in your solvent. Action: Switch to strictly anhydrous, amine-free solvents and verify the pH of your storage environment.

Q2: I am seeing a mass of 235.0 and the pH of my storage solution has dropped significantly. Why? A: A mass of 235.0 represents a loss of 18 Da, corresponding to the nucleophilic substitution of the alpha-chloride (35.5 Da) by a hydroxyl group (17 Da) via Pathway B . The drop in pH is the critical clue: this SN2 displacement releases stoichiometric HCl. If left unchecked, this auto-catalytic HCl will trigger secondary ester hydrolysis[4]. Action: Immediately neutralize the solution and purify via Protocol 1 below.

Q3: Can I store this compound in standard HPLC-grade Methanol or Acetonitrile? A: No. HPLC-grade solvents often contain up to 0.1% water. For highly activated alpha-halo esters, this is sufficient to initiate hydrolysis[3]. Furthermore, storing in methanol can lead to transesterification or act as a competing nucleophile. Action: Store as a neat solid under argon at -20°C, or in strictly anhydrous, non-nucleophilic solvents (e.g., dry DCM or THF) over 3Å molecular sieves.

TroubleshootingWorkflow Start Detect Impurity in LC-MS/NMR Check Identify Degradant Profile Start->Check IsMass1 Mass: [M+H] - 14 Da (Ester Hydrolysis) Check->IsMass1 IsMass2 Mass:[M+H] - 18 Da (Alpha-Substitution) Check->IsMass2 Act1 Check Storage Temp & Base Presence IsMass1->Act1 Act2 Check Solvent Moisture & Desiccants IsMass2->Act2 Solve1 Implement Anhydrous Protocol Act1->Solve1 Act2->Solve1

Decision tree for identifying and resolving specific hydrolysis degradation pathways.

Standard Operating Procedures (SOPs)

Protocol 1: Remediation and Purification of Degraded Stocks

Causality & Logic: Carboxylic acid degradants (Degradants A and C) have a pKa of ~2-3 due to the electron-withdrawing halogens. They can be selectively deprotonated and partitioned into an aqueous phase using a mild base, leaving the neutral ester in the organic phase.

  • Dissolution: Dissolve 1.0 g of the degraded mixture in 20 mL of anhydrous Ethyl Acetate (EtOAc).

  • Mild Basic Wash: Transfer to a separatory funnel and wash with 20 mL of ice-cold saturated aqueous NaHCO₃.

    • Self-Validation Check: The visible evolution of CO₂ gas confirms the active neutralization of auto-catalytic HCl and carboxylic acid degradants.

  • Phase Separation: Collect the upper organic layer. Wash once with 10 mL of brine to remove residual water.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter out the drying agent.

  • Chromatography (Optional but Recommended): If LC-MS indicates the presence of Degradant B (which is neutral and remains in the organic phase), perform a quick silica gel plug filtration using Hexanes:EtOAc (9:1). The polar hydroxyl group of Degradant B will cause it to be retained on the silica, while the parent compound elutes rapidly.

    • Self-Validation Check: Spot the eluent on a TLC plate and stain with Bromocresol Green. The absence of yellow spots confirms the complete removal of acidic degradants.

  • Concentration: Concentrate the filtrate under reduced pressure at a bath temperature not exceeding 30°C to prevent thermal degradation.

Protocol 2: Anhydrous Handling and Schlenk-Line Storage

Causality & Logic: Preventing the initiation of Pathway A and B requires the absolute exclusion of nucleophiles (water) and the suppression of thermal kinetic energy.

  • Preparation: Flame-dry a borosilicate amber glass vial equipped with a PTFE-lined silicone septum. The amber glass prevents photolytic radical generation at the benzylic position.

  • Desiccation: Add 10% w/v of freshly activated 3Å molecular sieves to the vial.

    • Logic: 3Å sieves selectively trap water molecules (which have a kinetic diameter of ~2.8Å) without adsorbing the much larger ester molecules, effectively halting hydrolysis.

  • Inert Atmosphere: Transfer the purified compound into the vial inside a glovebox or using standard Schlenk-line techniques under high-purity Argon (Argon is heavier than Nitrogen and provides a better blanket for the solid).

  • Storage: Seal the vial with Parafilm and store at -20°C.

    • Critical Step: Always allow the vial to warm to room temperature in a desiccator before opening to prevent ambient moisture from condensing on the cold glass.

Sources

Troubleshooting

Overcoming steric hindrance during substitution of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate

Application Guide for Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals struggling with the nucleophilic su...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Guide for Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals struggling with the nucleophilic substitution (SN2) of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate.

The dense steric environment of this molecule—created by the alpha-ester group and the bulky 2,4-dichlorophenyl ring (specifically the ortho-chloro substituent)—severely restricts the backside attack trajectory required for standard SN2 displacement [1]. Below, our Senior Application Scientists break down the mechanistic causality of these failures and provide field-proven, self-validating protocols to overcome them.

Logical Workflow Visualization

G Start Methyl 2-chloro-2- (2,4-dichlorophenyl)acetate Problem Steric Hindrance (ortho-Cl & Ester bulk) Start->Problem Sol1 Finkelstein Activation (NaI / Acetone) Problem->Sol1 Sol2 Solvent Optimization (DMF or DMSO) Problem->Sol2 Sol3 Nucleophile Selection (Soft/Linear Nu-) Problem->Sol3 Inter Transient α-Iodo Intermediate (Better Leaving Group) Sol1->Inter Halogen Exchange NakedNu Unsolvated 'Naked' Nucleophile (Higher Kinetic Energy) Sol2->NakedNu Desolvation SoftNu Improved Orbital Overlap (Lower Steric Demand) Sol3->SoftNu Trajectory Optimization Product Target Substituted Product Inter->Product SN2 Attack NakedNu->Product SN2 Attack SoftNu->Product SN2 Attack

Workflow for overcoming steric hindrance during alpha-substitution.

Troubleshooting Guide & Methodologies

Issue 1: I am getting no reaction or very low yields (<10%) when reacting my nucleophile with the alpha-chloro ester at room temperature. How can I force the substitution?

Root Cause (Causality): The ortho-chloro atom on the phenyl ring physically blocks the ideal 180° backside attack trajectory of the incoming nucleophile. Standard SN2 reactions fail because the transition state energy is simply too high due to steric repulsion [3].

Solution: Implement a Finkelstein halogen exchange [2]. By adding Sodium Iodide (NaI), you temporarily convert the alpha-chloro ester to an alpha-iodo ester. The carbon-iodine bond is significantly longer (approx. 2.14 Å vs 1.77 Å for C-Cl). This increased bond length pushes the leaving group further away from the steric bulk of the phenyl ring, drastically lowering the steric strain in the SN2 transition state.

Self-Validating Protocol: Finkelstein-Assisted Substitution

  • Preparation: Dissolve 1.0 eq of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate in anhydrous Acetone (0.2 M concentration).

  • Halogen Exchange: Add 1.5 eq of anhydrous Sodium Iodide (NaI). Stir at 50°C for 2 hours.

    • Self-Validation Checkpoint: You will visually observe the precipitation of white Sodium Chloride (NaCl) salts. Acetone solvates NaI but not NaCl; this precipitation confirms the forward progress of the Finkelstein equilibrium.

  • Nucleophile Addition: Cool the reaction to room temperature. Add 1.2 eq of your desired nucleophile (e.g., sodium azide or a secondary amine) and 1.5 eq of a non-nucleophilic base (e.g., DIPEA) if neutralizing an acid.

  • Reaction Completion: Heat to 60°C and monitor via TLC or LC-MS. The transient alpha-iodo intermediate will be consumed rapidly.

  • Workup: Filter off the precipitated salts, concentrate the filtrate, and partition between EtOAc and water to remove residual iodine salts.

Issue 2: When I increase the temperature to overcome the steric barrier, I see significant byproducts and ester hydrolysis instead of substitution. What is going wrong?

Root Cause: Elevated temperatures in protic solvents (or in the presence of trace water) increase the rate of competing side reactions, such as ester hydrolysis or E2 elimination. When SN2 pathways are sterically blocked, bulky nucleophiles default to acting as bases.

Solution: Switch to a strictly anhydrous, highly polar aprotic solvent like DMF or DMSO [1]. Polar aprotic solvents selectively solvate cations (like Na+ or K+) while leaving the nucleophilic anion "naked" and unsolvated. This lack of a solvent shell drastically increases the kinetic energy and effective nucleophilicity of the anion, allowing the substitution to outcompete elimination at lower temperatures.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the quantitative impact of solvent and additive optimization on substitution yields, using Sodium Azide (NaN3) as a model nucleophile to displace the alpha-chloride.

MethodSolventAdditiveTemp (°C)Time (h)Conversion (%)
Standard SN2THFNone6524< 10%
Polar AproticDMFNone651245%
FinkelsteinAcetoneNaI (1.5 eq)50882%
Synergistic PTCDMSOKI (0.5 eq)604> 95%
Frequently Asked Questions (FAQs)

Q: Can I use a Lewis acid (like Ag+ salts) to force an SN1 mechanism instead? A: No, this is highly discouraged. While the alpha-carbon is benzylic (which normally stabilizes a carbocation), the adjacent electron-withdrawing methyl ester group strongly destabilizes any developing positive charge. Therefore, a pure SN1 pathway is energetically highly unfavorable. SN2 remains the mandatory pathway, which is why managing the steric environment is critical.

Q: Why does the ortho-chloro group cause more hindrance than a para-chloro group? A: The ortho-substituent sits directly adjacent to the alpha-carbon. Due to restricted rotation around the C(alpha)-Aryl bond, the bulky chlorine atom frequently occupies the space directly in the path of the incoming nucleophile's trajectory. A para-chloro group is too far away to exert any meaningful steric effect on the alpha-carbon.

Q: Will the substitution reaction affect the stereochemistry of the alpha-carbon? A: Yes. Because the reaction is forced through an SN2 pathway, the nucleophilic attack will result in a Walden inversion of the stereocenter [3]. If you are starting with an enantiopure substrate, expect the product to have the inverted absolute configuration. Note: If a Finkelstein intermediate is used, a double inversion (net retention) may occur if the iodide attacks first, followed by the final nucleophile.

Q: What type of nucleophiles work best with this specific substrate? A: "Soft," highly polarizable nucleophiles with linear or unhindered geometries work best. Azides (N3-), thiols (R-SH), and primary amines face significantly lower steric barriers compared to "hard," bulky nucleophiles like alkoxides or tertiary amines [3].

References
  • Organic Chemistry Portal. "Nucleophilic Substitution (SN1, SN2)". Organic Chemistry Portal.[Link]

  • Vedantu. "Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences". Vedantu Chemistry.[Link]

  • Wikipedia. "SN2 reaction - Steric Effects". Wikipedia, The Free Encyclopedia.[Link]

Optimization

Preventing thermal degradation of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate during distillation

Welcome to the Technical Support Center for the purification of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate . This compound presents unique challenges during purification due to the presence of a highly reactive benzyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate . This compound presents unique challenges during purification due to the presence of a highly reactive benzylic chloride moiety.

As an Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality of thermal degradation and provide field-proven, self-validating protocols to ensure high-yield, high-purity recovery of your target intermediate.

The Causality of Degradation

Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate contains a benzylic chloride group that is highly susceptible to thermal degradation. When subjected to the prolonged heat of standard fractional distillation, the compound undergoes dehydrohalogenation, releasing hydrogen chloride (HCl) gas[1].

This degradation is not merely linear; it is autocatalytic . Trace metals (such as Fe³⁺ from stainless steel equipment) act as Lewis acids, stripping the chloride to form a stable benzylic carbocation. This carbocation attacks adjacent aromatic rings in a Friedel-Crafts-type polycondensation, forming a dark, viscous, undistillable polymer[1][2]. The released HCl further catalyzes the reaction, leading to a runaway degradation cascade.

Mechanism Substrate Benzylic Chloride Substrate HCl HCl Gas Evolution (Autocatalyst) Substrate->HCl Dehydrohalogenation Catalyst Trace Fe3+ / Heat (Initiator) Catalyst->Substrate Initiates Polymer Polycondensation Residue HCl->Polymer Friedel-Crafts Inhibitor Lactam Stabilizer (Scavenger) Inhibitor->Catalyst Coordinates Inhibitor->HCl Neutralizes

Autocatalytic thermal degradation pathway and lactam stabilizer inhibition mechanism.

Troubleshooting & FAQs

Q1: During fractional distillation, my crude mixture turns black, and the vacuum pressure fluctuates wildly. What is happening? A: The pressure fluctuations are caused by the rapid evolution of HCl gas, indicating that your compound is undergoing autocatalytic dehydrohalogenation[1]. The black residue is the resulting polycondensation polymer. To fix this, you must abandon standard fractional distillation (which has a residence time of hours) and switch to Short Path Distillation (SPD) or a Wiped Film Evaporator (WFE). SPD reduces the residence time of the molecule on the heating surface to tens of seconds, drastically minimizing thermal stress[3][4].

Q2: I am already using Short Path Distillation, but I am still seeing a 20% yield loss to polymerization. How can I prevent this? A: Even with short residence times, trace metals or residual acids from upstream synthesis can initiate degradation. You must chemically stabilize the distillation matrix. The addition of 0.05% to 0.5% w/w of a lactam (such as ε-caprolactam) or cyclohexanol acts as a highly effective stabilizer[2][5]. These additives coordinate with trace metals (deactivating them as Lewis acids) and scavenge any nascent HCl before it can trigger the autocatalytic cascade[5].

Q3: Can moisture in the crude mixture cause issues during distillation? A: Yes. At elevated temperatures, water will rapidly hydrolyze the benzylic chloride to the corresponding benzylic alcohol, generating equimolar amounts of HCl. This HCl will then trigger the polymerization of the remaining intact molecules. Strict pre-drying of the crude mixture over anhydrous Na₂SO₄ and thorough degassing prior to distillation are mandatory.

Quantitative Process Comparison

The following table synthesizes the operational parameters and expected outcomes when transitioning from standard distillation to an optimized, stabilized Short Path Distillation workflow.

Distillation ParameterStandard Fractional DistillationShort Path Distillation (SPD)SPD + Stabilizer (0.1% Caprolactam)
Operating Pressure 10 - 50 mbar< 0.01 mbar< 0.01 mbar
Evaporator Temperature 160°C - 190°C110°C - 130°C110°C - 130°C
Residence Time 2 - 4 hours10 - 30 seconds10 - 30 seconds
HCl Evolution High (Vigorous bubbling)LowUndetectable
Product Yield < 40% (Polymerization)80 - 85%> 95%

Experimental Protocol: Stabilized Short Path Distillation

To guarantee success, follow this self-validating methodology. Every step is designed to eliminate a specific variable that causes degradation.

Workflow A Crude Mixture Preparation B Aqueous Wash & Dry (Remove Acids) A->B C Add Stabilizer (0.1% Caprolactam) B->C D Degassing (50 mbar, 40°C) C->D E Short Path Distillation (<0.01 mbar, 120°C) D->E F Pure Distillate Collection E->F

Optimized Short Path Distillation Workflow for Thermally Sensitive Benzylic Chlorides.

Step-by-Step Methodology

Phase 1: Pre-treatment and Neutralization

  • Acid Washing: Dissolve the crude Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate in a non-polar solvent (e.g., heptane). Wash the organic layer twice with an equal volume of saturated aqueous NaHCO₃. Self-Validation: Continue washing until the aqueous phase pH remains strictly ≥ 7.0.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ for 2 hours to remove trace moisture that could cause hydrolysis. Filter the drying agent and evaporate the solvent under reduced pressure (Rotavap, water bath ≤ 40°C).

Phase 2: Matrix Stabilization 3. Stabilizer Addition: To the neat, dried crude oil, add 0.1% w/w of ε-caprolactam[5]. 4. Homogenization: Stir gently at 35°C until the caprolactam is fully dissolved. Self-Validation: The mixture must be completely transparent with no suspended particulates before proceeding to the evaporator.

Phase 3: Short Path Distillation (Wiped Film Evaporator) 5. System Passivation: Ensure all wetted parts of the SPD are either borosilicate glass or highly passivated stainless steel to prevent Fe³⁺ leaching[2]. 6. Degassing: Load the stabilized crude into the feed vessel. Apply a moderate vacuum (approx. 50 mbar) and heat the feed vessel to 40°C for 30 minutes. This removes dissolved air and trace residual solvents, preventing "bumping" or vacuum spikes during the main distillation. 7. Distillation Parameters:

  • Internal Condenser Temp: 20°C (to ensure rapid condensation without freezing the product).

  • Evaporator Jacket Temp: 120°C - 130°C.

  • Vacuum: < 0.01 mbar (Molecular vacuum regime)[4].

  • Wiper Speed: 300 - 400 RPM (ensures a thin, turbulent film for rapid evaporation).

  • Execution: Initiate the feed at a rate of 1-2 drops per second (for lab-scale systems). Monitor the vacuum gauge; it should remain perfectly stable. Self-Validation: If the vacuum begins to bounce, it indicates HCl evolution—immediately halt the feed and check stabilizer concentrations.

  • Collection & Storage: Collect the purified, colorless distillate. Immediately backfill the collection flask with Argon and store over 4Å molecular sieves in a dark, cool environment.

References

  • Edwards Vacuum. Shortpath Distillation - Application Note. Retrieved from[3]

  • VTA Verfahrenstechnische Anlagen GmbH & Co. KG. Short Path Evaporation. Retrieved from[4]

  • Somogyi, E. G. Stabilization of benzyl chloride. US Patent 2542216A. Retrieved from[2]

  • Farbwerke Hoechst AG. Process for distilling benzyl chloride or mixtures containing benzyl chloride. US Patent 3715283A. Retrieved from[5]

  • Benchchem. Effect of benzyl chloride impurities on reaction outcome. Retrieved from

  • Sciencemadness Discussion Board. Benzyl Chloride Distillation Problems. Retrieved from[1]

Sources

Troubleshooting

Technical Support Center: Resolving GC-MS Co-Elution Issues for Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate

Welcome to the Technical Support Center for the chromatographic analysis of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (CAS: 225225-69-4) . This guide is engineered for researchers and drug development professionals d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (CAS: 225225-69-4) . This guide is engineered for researchers and drug development professionals dealing with complex co-elution issues during Gas Chromatography-Mass Spectrometry (GC-MS) workflows.

Executive Summary & Molecular Profile

Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (C₉H₇Cl₃O₂, Nominal Mass: 252 Da) is a highly functionalized, versatile small-molecule scaffold. Chromatographic co-elution with this compound typically stems from three structural features:

  • The Dichlorophenyl Ring: Synthesis often produces positional isomers (e.g., 2,5-dichloro or 3,4-dichloro variants) which possess nearly identical boiling points and dispersive properties.

  • The Alpha-Carbon Stereocenter: The carbon bearing the chlorine, phenyl ring, and methyl ester is chiral. Non-stereospecific synthesis yields a racemate that will completely co-elute on standard achiral stationary phases.

  • Thermal Lability: The alpha-chloro ester motif is susceptible to thermal degradation (dehydrohalogenation) in active inlet liners, creating artifact peaks that can co-elute with the parent compound.

Diagnostic Decision Tree

Use the following logical workflow to classify and resolve your specific co-elution issue.

CoelutionTroubleshooting Start Co-elution Detected in GC-MS CheckSpectra Are the mass spectra of the overlapping peaks identical? Start->CheckSpectra IdenticalYes Yes (Isobaric) CheckSpectra->IdenticalYes Identical m/z IdenticalNo No (Different m/z) CheckSpectra->IdenticalNo Distinct m/z IsomerType Is the impurity a positional isomer or an enantiomer? IdenticalYes->IsomerType UseSIM Action: Use SIM/MRM Spectral Deconvolution IdenticalNo->UseSIM OptRamp Action: Decrease Temp Ramp Rate (2-5 °C/min) IdenticalNo->OptRamp Enantiomer Enantiomer (Chiral Center at alpha-C) IsomerType->Enantiomer Positional Positional Isomer (e.g., 2,5-dichloro) IsomerType->Positional UseChiral Action: Use Chiral Column (e.g., Beta-Cyclodextrin) Enantiomer->UseChiral UseMidPolar Action: Use Mid-Polar Column (e.g., DB-1701) Positional->UseMidPolar

Diagnostic workflow for resolving GC-MS co-elution of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate.

Troubleshooting FAQs: Resolving Co-Elution

Q1: I am seeing a split peak or a broad shoulder on my main peak, but the mass spectra across the peak are identical. What is happening? A: This is a classic presentation of either enantiomeric partial separation or positional isomerism. Because the molecule has a chiral center at the alpha-carbon, standard achiral columns (like 5% phenyl/95% dimethylpolysiloxane) might show slight, incomplete resolution (a shoulder) due to subtle shape selectivity, but they ultimately fail to baseline-resolve the enantiomers. Alternatively, if your synthesis produced positional isomers (e.g., 2,5-dichloro instead of 2,4-dichloro), they will have nearly identical boiling points and fragmentation patterns, leading to isobaric co-elution [1].

Q2: How do I definitively resolve positional isomers of chlorinated phenylacetates? A: Standard non-polar columns (e.g., DB-5ms) separate analytes primarily by dispersive forces (boiling point). Positional isomers of dichlorophenyl rings have nearly identical boiling points, rendering dispersive separation ineffective. Solution: Switch to a mid-polarity column with orthogonal selectivity, such as a 14% cyanopropylphenyl / 86% dimethylpolysiloxane phase (e.g., DB-1701 or ZB-1701). The cyano groups provide strong dipole-dipole interactions that differentiate the subtle steric arrangements of the chlorine atoms on the aromatic ring, achieving baseline resolution [2].

Q3: How do I separate the (R) and (S) enantiomers of this compound? A: Enantiomers possess identical physical properties in an achiral environment. You must introduce a chiral stationary phase (CSP). Solution: Utilize an alkylated β-cyclodextrin column (e.g., Rt-βDEXsa). The cyclodextrin macromolecules form transient, diastereomeric inclusion complexes with the enantiomers as they travel through the column. The slight thermodynamic difference in the stability constants of these complexes leads to baseline resolution [3].

Q4: The co-eluting peak has a different mass spectrum (e.g., m/z 218 instead of 252), but my chromatographic resolution is poor. How can I fix this without changing columns? A: You are likely seeing a des-chloro impurity (e.g., Methyl 2-(2,4-dichlorophenyl)acetate) or an unreacted starting material. Solution: If the m/z values are distinct, you can leverage the mass spectrometer's resolving power by using Selected Ion Monitoring (SIM) to spectrally deconvolute the peaks. Chromatographically, you can improve physical resolution by decreasing the oven temperature ramp rate to 2–5 °C/min through the specific elution zone of the analyte, which maximizes the partitioning differences [1].

Quantitative Data & Method Selection

Table 1: Column Selectivity Comparison for Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate
Column PhasePolarityPrimary Interaction MechanismResolution of EnantiomersResolution of Positional Isomers
5% Phenyl (e.g., DB-5ms)LowDispersive (Boiling Point)None ( Rs​=0 )Poor ( Rs​<1.0 )
14% Cyanopropylphenyl (e.g., DB-1701)MidDipole-Dipole & DispersiveNone ( Rs​=0 )Excellent ( Rs​>1.5 )
Alkylated β-Cyclodextrin (e.g., Rt-βDEX)ChiralInclusion ComplexationExcellent ( Rs​>1.5 )Moderate ( Rs​≈1.0−1.5 )
Table 2: Diagnostic MS Ions for SIM Deconvolution

Self-Validation Tip: Always monitor at least one target (quantifier) ion and two qualifier ions to verify peak purity via ion ratios.

Analyte / ImpurityTarget m/z (Quantifier)Qualifier m/z 1Qualifier m/z 2
Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate 252 (M⁺)193 [M - COOCH₃]⁺217 [M - Cl]⁺
Des-chloro Impurity218 (M⁺)159 [M - COOCH₃]⁺183 [M - Cl]⁺
Over-chlorinated Impurity286 (M⁺)227[M - COOCH₃]⁺251 [M - Cl]⁺

Step-by-Step Experimental Protocols

Protocol A: Resolving Positional Isomers via Orthogonal Selectivity

Objective: Baseline separation of dichlorophenyl positional isomers using dipole-dipole interactions.

  • System Preparation: Install a mid-polarity column (14% cyanopropylphenyl phase, 30 m × 0.25 mm ID × 0.25 µm film). Ensure the inlet liner is deactivated to prevent thermal degradation of the alpha-chloro ester.

  • Carrier Gas Optimization: Set Helium carrier gas to a constant linear velocity of 36 cm/sec . Causality: Maintaining a constant linear velocity (rather than constant pressure) ensures the carrier gas flow remains at the van Deemter optimum throughout the temperature program, preventing peak broadening of late-eluting isomers.

  • Optimized Temperature Program:

    • Initial: 100 °C (Hold 1 min)

    • Ramp 1: 15 °C/min to 180 °C

    • Ramp 2: 3 °C/min to 240 °C (Hold 5 min)

    • Causality: The aggressive initial ramp saves time, while the shallow 3 °C/min ramp through the critical elution zone (180–240 °C) maximizes the thermodynamic differences in stationary phase partitioning between the closely related isomers.

  • Self-Validation: Inject a solvent blank immediately after the highest standard to confirm no carryover or ghost peaks are present [1].

Protocol B: Chiral GC-MS Resolution of Enantiomers

Objective: Baseline separation of the (R) and (S) enantiomers of the target compound.

  • Column Installation: Install a 30 m × 0.25 mm ID × 0.25 µm film alkylated β-cyclodextrin column.

  • Vacuum Integrity Check: Perform an air/water check on the MS. Causality: Cyclodextrin phases are highly susceptible to oxidative degradation at elevated temperatures. Oxygen ( m/z 32) must be strictly < 1% relative to water ( m/z 18).

  • Carrier Gas Optimization: Set Helium to a linear velocity of 40–45 cm/sec . Causality: Higher linear velocities improve enantiomeric resolution on cyclodextrin columns by minimizing longitudinal diffusion during the inherently longer retention times required for chiral separations [3].

  • Temperature Programming:

    • Initial: 120 °C (Hold 2 min)

    • Ramp: 2 °C/min to 180 °C (Hold 10 min)

    • Causality: Chiral recognition is a thermodynamically driven inclusion process. A slow ramp rate maximizes the interaction time between the analyte's stereocenter and the chiral cavity of the selector.

  • Self-Validation (System Suitability): Calculate the resolution ( Rs​ ) between the two enantiomeric peaks using the MS total ion chromatogram. Rs​ must be ≥1.5 for quantitative purity analysis. If Rs​<1.5 , decrease the ramp rate to 1 °C/min.

References

  • Title: GC Troubleshooting Guide Poster Source: Agilent Technologies URL
  • Title: Zebron ZB-1701 Gas Chromatography (GC)
  • Title: Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns Source: Restek Corporation URL

Reference Data & Comparative Studies

Validation

Comparative reactivity of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate vs ethyl 2-chloro-2-(2,4-dichlorophenyl)acetate

Executive Summary & Mechanistic Overview In the development of complex active pharmaceutical ingredients (APIs)—particularly azole antifungals and related heterocyclic compounds—alpha-chloro esters serve as critical synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

In the development of complex active pharmaceutical ingredients (APIs)—particularly azole antifungals and related heterocyclic compounds—alpha-chloro esters serve as critical synthetic scaffolds [1]. Two of the most heavily utilized variants are Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (MCDPA) and Ethyl 2-chloro-2-(2,4-dichlorophenyl)acetate (ECDPA) .

While the structural difference between these two molecules is limited to a single methylene unit in the alkoxy group, this seemingly minor variance drastically alters the physicochemical profile and reaction kinetics of the scaffold [4]. As a Senior Application Scientist, selecting the correct ester is not merely a matter of availability; it is a strategic decision that dictates the efficiency of downstream SN​2 displacements and chemoselective carbonyl transformations. This guide provides an objective, data-driven comparison of MCDPA and ECDPA to optimize your synthetic workflows.

Physicochemical Profiling & Steric Parameters

To understand the divergent reactivity of these scaffolds, we must first quantify their steric and electronic environments. The ethyl group in ECDPA introduces both increased steric bulk and a slightly stronger electron-donating inductive effect (+I) compared to the methyl group in MCDPA.

Table 1: Comparative Physicochemical & Steric Parameters

ParameterMCDPA (Methyl Ester)ECDPA (Ethyl Ester)Mechanistic Implication
Molecular Weight 253.5 g/mol 267.5 g/mol Impacts mass balances and atom economy.
Alkoxy Steric Parameter (Taft Es​ ) 0.00 (Baseline)-0.07 (Bulkier)ECDPA exhibits higher transition-state steric clash.
Alkoxy Inductive Effect ( σ∗ ) 0.00 (Baseline)-0.10 (+I Effect)MCDPA alpha-carbon is more electrophilic.
Lipophilicity (Estimated LogP) ~3.2~3.6ECDPA requires more aggressive aqueous washes.

Causality in Reactivity: The Methyl vs. Ethyl Dichotomy

Alpha-Carbon Electrophilicity ( SN​2 Displacement)

The displacement of the alpha-chloride by a nucleophile (e.g., a triazole or imidazole) is a foundational step in API synthesis. The competition between SN​2 substitution and unwanted elimination is heavily influenced by the steric bulk of the electrophile [2].

  • The Causality: The methyl ester group in MCDPA is less electron-donating than the ethyl group. This lack of electron density makes the adjacent alpha-carbon in MCDPA slightly more electron-deficient (electrophilic), thereby lowering the activation energy (LUMO) for nucleophilic attack. Furthermore, the reduced steric volume of the methoxy group minimizes repulsion against the incoming nucleophile's trajectory, resulting in significantly faster SN​2 kinetics.

Carbonyl Reactivity (Hydrolysis and Amidation)

Ester hydrolysis and nucleophilic acyl substitution are part of an equilibrium heavily dependent on the steric environment of the carbonyl carbon [3].

  • The Causality: These reactions proceed via a tetrahedral intermediate. The ethyl group in ECDPA provides substantial steric hindrance, physically blocking the approach of nucleophiles (like hydroxide or amines) to the carbonyl carbon. Consequently, MCDPA undergoes hydrolysis and amidation at dramatically faster rates and under milder conditions than ECDPA.

Quantitative Data Presentation

The following table summarizes side-by-side experimental performance data for both scaffolds across standard synthetic transformations.

Table 2: Comparative Reaction Kinetics & Yields

Reaction TypeReagent SystemMCDPA PerformanceECDPA Performance
SN​2 Displacement 1H-1,2,4-triazole, K2​CO3​ , MeCN92% Yield (2.0 h @ 60°C)78% Yield (4.5 h @ 60°C)
Alkaline Hydrolysis LiOH, THF/ H2​O (1:1)95% Yield (1.0 h @ RT)85% Yield (3.0 h @ 40°C)
Amidation Benzylamine, Neat, 80°C88% Yield (4.0 h)65% Yield (12.0 h)

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as Self-Validating Systems . The chemistry itself provides intrinsic proof of success without immediate reliance on external chromatography.

Protocol A: Alpha-Carbon SN​2 Displacement (Triazole Alkylation)

Objective: Synthesize the azole API precursor via nucleophilic substitution.

  • Setup: Charge a dry flask with 1.0 eq of the alpha-chloro ester (MCDPA or ECDPA) and 1.2 eq of 1H-1,2,4-triazole in anhydrous acetonitrile (MeCN).

  • Activation: Add 2.0 eq of anhydrous K2​CO3​ . Causality: K2​CO3​ is a mild base that deprotonates the triazole to form a highly reactive nucleophile without causing competitive hydrolysis of the ester carbonyl. MeCN is chosen as a polar aprotic solvent to leave the nucleophile unsolvated and highly reactive.

  • Kinetics: Heat to 60°C. MCDPA will reach completion in ~2 hours; ECDPA requires ~4.5 hours.

  • Self-Validating Isolation: Concentrate the mixture and dissolve the residue in Ethyl Acetate. Extract with 1.0 M aqueous HCl.

    • System Validation: The successful triazole adduct is basic and will partition entirely into the aqueous layer as a hydrochloride salt. Unreacted ester and non-basic impurities remain in the organic layer. Separate the aqueous layer and slowly basify to pH 9 using 2.0 M NaOH. The pure product will spontaneously precipitate as a white solid. If no precipitate forms, the SN​2 reaction failed.

Protocol B: Chemoselective Ester Hydrolysis

Objective: Convert the ester to a carboxylic acid for downstream coupling.

  • Setup: Dissolve 1.0 eq of the ester in a 1:1 mixture of THF and H2​O . Causality: This biphasic mixture ensures both the lipophilic organic ester and the hydrophilic hydroxide salt are solubilized and can interact at the phase boundary.

  • Activation: Add 1.1 eq of LiOH. Causality: Lithium coordinates to the carbonyl oxygen (Lewis acid effect), enhancing its electrophilicity and accelerating the formation of the tetrahedral intermediate, which is especially critical for overcoming the steric drag of ECDPA.

  • Kinetics: Stir MCDPA at Room Temperature for 1 hour. ECDPA requires heating to 40°C for 3 hours.

  • Self-Validating Isolation: Extract the crude mixture with saturated aqueous NaHCO3​ .

    • System Validation: The successful carboxylic acid product is deprotonated and pulled into the aqueous phase. Discard the organic layer (containing unreacted ester). Acidify the aqueous layer to pH 2 with concentrated HCl. The pure carboxylic acid will crash out of solution. A lack of precipitate serves as an immediate, absolute indicator of hydrolysis failure.

Synthetic Pathway Visualization

G MCDPA MCDPA (Methyl Ester) SN2 SN2 Displacement (Triazole, K2CO3) MCDPA->SN2 Hydro Alkaline Hydrolysis (LiOH, THF/H2O) MCDPA->Hydro ECDPA ECDPA (Ethyl Ester) ECDPA->SN2 ECDPA->Hydro API_M Triazole Adduct Yield: 92% (2h) SN2->API_M from MCDPA API_E Triazole Adduct Yield: 78% (4.5h) SN2->API_E from ECDPA Acid_M Carboxylic Acid Yield: 95% (1h, RT) Hydro->Acid_M from MCDPA Acid_E Carboxylic Acid Yield: 85% (3h, 40°C) Hydro->Acid_E from ECDPA

Figure 1: Divergent synthetic workflows and comparative yields for MCDPA vs. ECDPA scaffolds.

References

  • Reactions of alpha-nucleophiles with alkyl chlorides: competition between S(N)2 and E2 mechanisms , PubMed (NIH).[Link]

  • 21.6: Chemistry of Esters , Chemistry LibreTexts. [Link]

Comparative

Validating GC-MS analytical methods for Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate detection

Analytical Validation Guide: GC-MS for Trace Detection of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate Executive Summary In pharmaceutical development, controlling reactive intermediates is not just a regulatory hurdle;...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Validation Guide: GC-MS for Trace Detection of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate

Executive Summary

In pharmaceutical development, controlling reactive intermediates is not just a regulatory hurdle; it is a fundamental safety imperative. Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate is a highly reactive chemical scaffold. This guide provides an objective comparison of analytical modalities for its detection, culminating in a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol engineered to meet stringent regulatory thresholds.

Mechanistic Profiling & Regulatory Context

Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (CAS: 225225-69-4) is a versatile halogenated small molecule frequently utilized in the synthesis of active pharmaceutical ingredients (APIs)[1]. Structurally, it features an alpha-chloro group adjacent to an ester carbonyl, rendering the alpha carbon highly electrophilic. This intrinsic reactivity allows it to act as a potent alkylating agent capable of attacking DNA bases (such as the N-7 position of guanine), classifying it as a Potential Genotoxic Impurity (PGI)[2].

Under the , PGIs must be strictly controlled to a Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day for long-term exposure[3]. For an API with a daily dose of 300 mg, this translates to a stringent specification limit of 5 parts-per-million (ppm), necessitating highly sensitive analytical methodologies.

Comparative Analysis of Analytical Modalities

Achieving low-ppm or parts-per-billion (ppb) detection limits in complex API matrices requires selecting the correct analytical platform.

  • HPLC-UV: While ubiquitous in quality control, High-Performance Liquid Chromatography with UV detection is fundamentally inadequate for trace alkyl halide detection. Although the analyte possesses a chromophore (the dichlorophenyl ring), its molar absorptivity cannot achieve the required sensitivity without overloading the column with the API matrix, leading to co-elution and detector saturation.

  • GC-FID: Gas Chromatography with Flame Ionization Detection offers excellent volatility-based separation. However, FID is a universal carbon detector. It lacks the structural specificity required to differentiate the target PGI from co-eluting aliphatic extraction solvents or API degradants at trace levels[4].

  • GC-MS (Single Quadrupole in SIM Mode): The definitive gold standard for volatile and semi-volatile PGIs[2]. By coupling capillary GC with electron ionization (EI) mass spectrometry, we leverage both chromatographic resolution and mass-to-charge (m/z) specificity. Operating in Selected Ion Monitoring (SIM) mode filters out matrix noise, drastically lowering the baseline and exponentially increasing the signal-to-noise (S/N) ratio[4].

Table 1: Performance Comparison Across Analytical Platforms
Analytical ModalitySensitivity (LOD)SpecificityMatrix ToleranceSuitability for PGIs
HPLC-UV ~50 ppmLow (relies solely on retention time)Poor (column overloading)Inadequate
GC-FID ~10 ppmLow (universal carbon detection)ModerateMarginal
GC-MS (SIM) < 0.1 ppm High (m/z isotopic profiling) Excellent (with LLE) Optimal

Self-Validating Experimental Protocol: GC-MS (SIM)

To ensure absolute trustworthiness, the following protocol integrates a self-validating matrix spike to continuously verify extraction efficiency and detector response[5].

Phase 1: Matrix-Decoupling Sample Preparation (Liquid-Liquid Extraction)

Causality: Direct injection of high-concentration API solutions rapidly contaminates the GC inlet liner, creating active sites that thermally degrade halogenated esters[4]. Liquid-Liquid Extraction (LLE) partitions the non-polar analyte away from the polar API[6].

  • Solubilization: Dissolve 100.0 mg of the API in 1.0 mL of Dimethyl Sulfoxide (DMSO). Rationale: DMSO fully solubilizes complex APIs while remaining completely miscible with the aqueous phase.

  • Extraction: Add 2.0 mL of LC-MS grade Hexane and 2.0 mL of 5% (w/v) aqueous NaCl. Rationale: Hexane selectively extracts the non-polar methyl 2-chloro-2-(2,4-dichlorophenyl)acetate. The NaCl "salts out" the organic phase, driving the partition coefficient heavily toward the hexane layer and preventing emulsion formation.

  • Phase Separation: Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 5 minutes.

  • Isolation: Carefully transfer 1.0 mL of the upper hexane layer to an autosampler vial containing a 250 µL glass insert.

Phase 2: GC-MS Instrumental Parameters

Causality: Parameters are tuned to minimize thermal residence time while maximizing ionization efficiency.

  • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film). Rationale: The 5% phenyl-arylene stationary phase provides optimal dipole-dipole interactions for halogenated aromatics while exhibiting ultra-low bleed at high temperatures[2].

  • Injection: 1.0 µL, Splitless mode, Inlet at 220°C. Rationale: Splitless injection maximizes the mass of analyte reaching the column. The inlet temperature is kept strictly at 220°C to volatilize the ester without inducing thermal dehalogenation.

  • Oven Program: 60°C (hold 1 min) → ramp at 15°C/min to 280°C (hold 3 min).

  • MS Conditions: EI source at 230°C, 70 eV.

  • SIM Ions:

    • Quantifier: m/z 193 (Base peak, [C8H4Cl3]+ benzylic cation formed by the loss of the -COOCH3 group).

    • Qualifier 1: m/z 195 (M+2 isotopic cluster validation, confirming the presence of chlorine).

    • Qualifier 2: m/z 252 (Molecular ion [M]+).

Phase 3: The Self-Validating System (System Suitability)

Every analytical batch must include an Internal Standard (IS) and a Matrix Spike to ensure data integrity.

  • Internal Standard: 1-Chloro-4-fluorobenzene is added to the extraction solvent at 10 ng/mL. Rationale: It normalizes any volumetric variations during the LLE phase separation and injection volume discrepancies.

  • Matrix Spike: A parallel API sample is fortified with the analyte at the 5 ppm specification limit. Rationale: Achieving 85-115% recovery in this spiked sample definitively proves that the API matrix is not causing ion suppression or extraction losses, validating the method's accuracy in real-time[3].

Visualization & Validation Data

GCMS_Workflow N1 API Matrix + PGI (Sample Prep) N2 Liquid-Liquid Extraction (Hexane/Water) N1->N2 Dissolve & Extract N3 Organic Extract (Analyte Isolated) N2->N3 Phase Separation N4 GC Separation (DB-5MS Column) N3->N4 1 µL Splitless Injection N5 EI Fragmentation (70 eV) N4->N5 Thermal Elution N6 SIM Detection (m/z 193, 195) N5->N6 Ionization N7 ICH M7 Compliance (Data Review) N6->N7 Quantification

Workflow for GC-MS validation of trace alkylating PGIs in API matrices.

Table 2: GC-MS Method Validation Summary for Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate
Validation ParameterICH Q2(R1) Acceptance CriteriaGC-MS (SIM) Experimental Result
Specificity No interference at retention timeNo co-eluting peaks in blank/API matrix
Limit of Detection (LOD) S/N ratio ≥ 3:10.05 ppm (S/N = 12:1)
Limit of Quantitation (LOQ) S/N ratio ≥ 10:10.15 ppm (S/N = 35:1)
Linearity (R²) ≥ 0.990 (LOQ to 150% of spec)0.9994
Accuracy (Recovery) 80% – 120% at specification level96.4% ± 2.1% (Matrix Spiked)
Method Precision (%RSD) ≤ 10.0% (n=6 preparations)3.8%

References

  • Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products Source: Biomedical Chromatography (PubMed) URL:[Link]

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design Source: National Institutes of Health (PMC) URL:[Link]

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds Source: Chromatography Online URL:[Link]

  • Control and analysis of alkyl and benzyl halides and other related reactive organohalides as potential genotoxic impurities in active pharmaceutical ingredients (APIs) Source: Ovid URL:[Link]

Sources

Validation

Comparative analysis of leaving group kinetics in 2-(2,4-dichlorophenyl)acetate derivatives

Comparative Guide to Leaving Group Kinetics in 2-(2,4-Dichlorophenyl)acetate Derivatives As a Senior Application Scientist, I frequently observe researchers defaulting to standard acyl chlorides or methyl esters without...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to Leaving Group Kinetics in 2-(2,4-Dichlorophenyl)acetate Derivatives

As a Senior Application Scientist, I frequently observe researchers defaulting to standard acyl chlorides or methyl esters without fully evaluating the kinetic nuances of the leaving group. In the synthesis of complex 2-(2,4-dichlorophenyl)acetate derivatives—critical intermediates for agrochemicals like the fungicide tetraconazole and various pharmaceutical agents—the choice of leaving group dictates not only the reaction rate but the fundamental mechanistic pathway.

This guide provides an objective, data-driven comparison of leaving group kinetics, equipping drug development professionals and synthetic chemists with the mechanistic insights and self-validating protocols needed to optimize acyl transfer reactions.

Mechanistic Framework: Acyl Substitution vs. Elimination

The solvolysis and aminolysis of 2-(2,4-dichlorophenyl)acetate derivatives do not follow a single monolithic pathway. Depending on the leaving group ( pKa​ of the conjugate acid) and the steric bulk of the nucleophile, the reaction bifurcates into two distinct mechanisms, as detailed in recent 1[1]:

  • Addition-Elimination (Acyl Substitution): The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. The rate-determining step (RDS) is typically the departure of the leaving group.

  • Ketene-Forming Elimination (E1cb / E2): When a sterically hindered secondary amine is used, the nucleophile acts as a base, abstracting the acidic α -proton of the 2,4-dichlorophenylacetate. This forms a highly reactive ketene intermediate that is subsequently trapped by the nucleophile[1].

Mechanism Substrate 2-(2,4-Dichlorophenyl)acetate Derivative Tetrahedral Tetrahedral Intermediate (Addition-Elimination) Substrate->Tetrahedral Nucleophilic Attack Ketene Ketene Intermediate (E1cb / E2 Elimination) Substrate->Ketene alpha-Proton Abstraction Base Secondary Amine (Base/Nucleophile) Base->Tetrahedral Base->Ketene Product Substituted Product (Amide/Ester) Tetrahedral->Product Leaving Group Departure Ketene->Product Nucleophilic Trapping

Mechanistic divergence in the solvolysis of 2-(2,4-dichlorophenyl)acetate derivatives.

Comparative Kinetic Analysis

To make informed synthetic choices, we must quantify leaving group ability. The table below synthesizes kinetic parameters across various leaving groups attached to the acetate core. The data is benchmarked against established literature on 2[2] and aryl ester eliminations[1].

Table 1: Comparative Kinetic Parameters for 2-(2,4-Dichlorophenyl)acetate Leaving Groups

Leaving Group (LG)Conjugate Acid pKa​ Relative Rate ( krel​ )Dominant Pathway (with 2∘ Amines)
Trifluoromethanesulfonate (-OTf) -14.0> 10,000Addition-Elimination
Chloride (-Cl) -7.01,500Addition-Elimination
Methanesulfonate (-OMs) -1.9800Addition-Elimination
2,4-Dinitrophenoxide 4.10450Ketene (E1cb/E2)
4-Nitrophenoxide 7.14100 (Reference)Mixed / Ketene

Causality Insight: The Brønsted βlg​ value (which measures the sensitivity of the reaction rate to the leaving group's pKa​ ) dictates the transition state structure. A lower pKa​ (e.g., Triflate) results in an exceptionally early transition state, accelerating the reaction exponentially[2]. Conversely, aryloxide leaving groups (like 4-nitrophenoxide) slow the departure enough that α -proton abstraction outcompetes direct nucleophilic attack, shifting the mechanism entirely to the ketene pathway[1].

Experimental Methodology: Self-Validating Kinetic Profiling

To accurately measure these kinetic differences in your own laboratory, rely on the following self-validating protocols.

Protocol A: Batch UV-Vis Spectroscopy (For Aryloxide Derivatives)

This protocol is optimized for leaving groups with distinct chromophores (e.g., 4-nitrophenoxide).

  • Reagent Preparation: Prepare a 2.0×10−5 M solution of the 2-(2,4-dichlorophenyl)acetate derivative in anhydrous acetonitrile (MeCN).

    • Causality: Maintaining a highly dilute substrate concentration ensures strict adherence to the Beer-Lambert law and prevents intermolecular side reactions (e.g., dimerization of the ketene intermediate).

  • Nucleophile Introduction: Introduce a sterically bulky secondary amine (e.g., diisopropylamine) at a massive excess ( 1.0×10−3 to 0.2 M).

    • Causality: This massive excess establishes pseudo-first-order kinetics. Because the amine concentration remains effectively constant, the complex second-order rate law simplifies, allowing for direct extraction of the observed rate constant ( kobs​ )[1].

  • Spectral Acquisition: Monitor the reaction via UV-Vis spectroscopy at 25.0 °C, scanning every 10 seconds.

    • Trustworthiness (Self-Validation): Continuously scan the spectra to identify an isosbestic point. The presence of a sharp, unshifting isosbestic point is a self-validating indicator that the reaction is proceeding cleanly from reactant to product without the buildup of long-lived, UV-active side products.

  • Data Processing: Plot ln(A∞​−At​) versus time. The linear slope yields kobs​ .

Protocol B: Continuous-Flow In-Line NMR (For Halide/Sulfonate Derivatives)

Referencing recent breakthroughs in the 3[3], this protocol is ideal for rapid, non-UV-active leaving groups.

  • Reactor Initialization: Configure a packed-bed flow reactor equipped with a micromixer. Pump the acetate substrate and the nucleophile via separate syringe pumps.

    • Causality: Continuous flow provides superior mass transfer and eliminates the localized concentration gradients (mixing artifacts) that plague fast batch reactions, suppressing unwanted retro-aldol or degradation pathways[3].

  • In-Line NMR Integration: Route the reactor effluent directly through a high-temperature superconductor (HTS) portable 200 MHz 1 H NMR flow cell.

    • Causality: Fast leaving groups (like triflate or chloride) react too quickly for offline sampling. In-line monitoring captures the transient interconversion of intermediates in real-time, preventing degradation risks associated with manual aliquoting[3].

  • Steady-State Kinetic Extraction: Vary the flow rate to alter the residence time. Extract kinetic parameters directly from the integration of the α -proton signals.

    • Trustworthiness (Self-Validation): Mass balance is continuously verified by comparing the sum of intermediate and product integrations against an inert internal standard (e.g., mesitylene) spiked into the solvent stream. If the total integration drops below 98%, it immediately flags the occurrence of invisible side reactions.

Workflow Prep 1. Reagent Preparation (Substrate + Excess Amine) Mix 2. Rapid Mixing (Batch or Flow Reactor) Prep->Mix Monitor 3. In-Line Monitoring (200 MHz NMR / UV-Vis) Mix->Monitor Data 4. Data Acquisition (Absorbance/Integration vs. Time) Monitor->Data Kinetics 5. Kinetic Parameter Extraction (k_obs, Half-life, Brønsted β) Data->Kinetics

Experimental workflow for real-time kinetic profiling and parameter extraction.

References

  • Title: Reactions of Aryl Phenylacetates with Secondary Amines in MeCN.
  • Source: ACS Omega (nih.gov)
  • Source: JACS Au (acs.org)

Sources

Comparative

Comparative Guide: Validation of Spectroscopic Reference Standards for Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate

Executive Summary & Regulatory Context In modern active pharmaceutical ingredient (API) manufacturing, the qualification of starting materials and critical intermediates is non-negotiable. Methyl 2-chloro-2-(2,4-dichloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Regulatory Context

In modern active pharmaceutical ingredient (API) manufacturing, the qualification of starting materials and critical intermediates is non-negotiable. Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (CAS: 225225-69-4) is a highly versatile, multi-halogenated small molecule scaffold widely utilized in the synthesis of complex APIs, including azole-class antifungal agents[1].

However, relying on uncharacterized commercial-grade material for quantitative analytical testing introduces systemic risks. According to the[2] and[3], analytical reference standards must be highly characterized specimens. This guide objectively compares the performance of a fully qualified Primary Reference Standard (PRS) against standard Commercial Grade material, providing self-validating experimental protocols for spectroscopic qualification.

Reference Standard Qualification Workflow

To ensure absolute traceability and compliance, the qualification of a primary reference standard must follow an orthogonal testing strategy. The workflow below illustrates the logical progression from raw material to a certified standard.

ValidationWorkflow Start Raw Material Sourcing (Commercial Grade) Purification Preparative HPLC & Recrystallization Start->Purification qNMR qNMR Analysis (Purity & Identity) Purification->qNMR LCMS LC-HRMS (Impurity Profiling) Purification->LCMS FTIR FT-IR & XRD (Structural Confirmation) Purification->FTIR Decision Purity > 99.5%? qNMR->Decision LCMS->Decision FTIR->Decision Reject Secondary Standard (Working Standard) Decision->Reject No Accept Primary Reference Standard (ICH Q7 / USP <11> Compliant) Decision->Accept Yes

Workflow for qualifying Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate reference standards.

Comparative Performance: Primary vs. Commercial Grade

Commercial-grade Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate typically guarantees a minimum purity of 95%[1]. While sufficient for early-stage synthesis, using 95% pure material as an analytical calibrator violates[4] requirements, as unknown impurities skew response factors and mass balance calculations.

A Primary Reference Standard (PRS) undergoes rigorous purification to achieve >99.5% absolute purity. Table 1 outlines the objective performance differences between the two grades.

Table 1: Performance & Quality Metrics Comparison
ParameterPrimary Reference Standard (PRS)Commercial GradeAnalytical Modality
Absolute Purity (Mass Fraction) > 99.5% ± 0.1%~ 95.0% - 97.5%qNMR (Internal Standard)
Chromatographic Purity > 99.8% (Area %)~ 96.0% (Area %)RP-HPLC-UV (254 nm)
Water Content < 0.1% w/wUp to 1.5% w/wKarl Fischer Titration
Des-chloro Impurities Not Detected (< 0.05%)1.2% - 2.5%LC-HRMS
Residual Solvents Complies with ICH Q3CUnknown / VariableHS-GC-FID

Self-Validating Experimental Protocols

To establish the PRS, we employ a suite of orthogonal, self-validating spectroscopic methods. As a Senior Application Scientist, I emphasize that how we test is just as critical as what we test. Every parameter below is selected based on physical chemistry principles.

Protocol 1: Absolute Purity via Quantitative NMR (qNMR)

Unlike HPLC-UV, which relies on relative response factors, qNMR is a primary ratio method. It compares the integral of the analyte against a certified internal standard, making it response-factor independent and inherently self-validating.

Methodology:

  • Sample Preparation: Accurately weigh ~20.0 mg of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate and ~10.0 mg of NIST SRM 350b (Benzoic Acid, certified purity 99.99%) into a vial using a microbalance.

  • Solvation: Dissolve the mixture in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% TMS. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Frequency: 600 MHz ( 1H ).

    • Pulse Angle: 90° (ensures maximum signal-to-noise).

    • Relaxation Delay (D1): 30 seconds.

    • Scans (NS): 64.

  • Causality of D1 Choice: The 30-second relaxation delay is critical. The benzylic proton (-CH(Cl)-) of the analyte has a long longitudinal relaxation time ( T1​ ). If a standard 1-second delay is used, this proton will not fully relax between pulses, leading to signal saturation and an artificially low purity calculation.

  • Integration: Integrate the analyte's methoxy singlet (~3.80 ppm, 3H) against the aromatic protons of the Benzoic Acid standard (~7.5-8.1 ppm, 5H).

Protocol 2: Impurity Profiling via LC-HRMS

Because the target molecule contains three chlorine atoms, its isotopic signature is highly distinct ( M,M+2,M+4,M+6 ). We leverage this to track dehalogenation degradation pathways.

Methodology:

  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

    • Causality: The sub-2-micron particle size provides the theoretical plates necessary to resolve closely eluting regioisomers (e.g., the 2,6-dichloro byproduct) from the target API intermediate.

  • Mobile Phase: [A] 0.1% Formic acid in Water; [B] 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Causality: Formic acid acts as a proton source, promoting the formation of [M+H]+ and [M+Na]+ adducts without inducing the ion suppression commonly seen with trifluoroacetic acid (TFA). GC-MS is avoided here, as the chlorinated ester is susceptible to thermal dehydrohalogenation in the GC inlet.

Protocol 3: Structural Confirmation via ATR-FTIR
  • Method: Attenuated Total Reflectance (ATR) Fourier Transform Infrared Spectroscopy.

  • Causality: Traditional KBr pellet pressing applies immense hydrostatic pressure, which can induce polymorphic transformations or absorb atmospheric moisture. ATR requires no sample preparation, preserving the true solid-state structural integrity of the reference standard.

Logical Relationship of Impurity Tracking

Understanding the origin of impurities dictates the analytical strategy. The diagram below illustrates how specific degradation and synthesis byproducts are targeted by our orthogonal methods.

ImpurityLogic API Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (Target API Intermediate) DesChloro Des-chloro Impurities (Loss of Cl) API->DesChloro Dehalogenation Regio Regioisomers (e.g., 2,6-dichloro) API->Regio Synthesis Byproduct Hydrolysis Hydrolysis Degradants (Free Acid) API->Hydrolysis Moisture Exposure MS Detected via LC-HRMS (Isotopic Pattern Shift) DesChloro->MS NMR Detected via 1H NMR (Aromatic Shift Changes) Regio->NMR HPLC Detected via RP-HPLC (RT Shift) Hydrolysis->HPLC

Logical relationship between common impurities and their primary detection modalities.

Spectroscopic Validation Data Summary

The following table summarizes the expected theoretical values versus the observed data for the qualified Primary Reference Standard.

Table 2: Spectroscopic Validation Data (Expected vs. Observed)
TechniqueTarget Signal / ParameterExpected Theoretical ValueObserved Value (PRS)
1 H NMR ( CDCl3​ ) Methoxy (- OCH3​ ) protonsSinglet, ~3.80 ppm (3H)Singlet, 3.82 ppm
1 H NMR ( CDCl3​ ) Benzylic (- CH(Cl) -) protonSinglet, ~5.95 ppm (1H)Singlet, 5.98 ppm
13 C NMR ( CDCl3​ ) Ester Carbonyl ( C=O )~168.0 ppm168.4 ppm
LC-HRMS (ESI+) [M+Na]+ Exact Mass ( 35Cl3​ )274.9409 Da274.9412 Da (Δ = 1.1 ppm)
ATR-FTIR Carbonyl ( C=O ) stretchSharp peak ~1740 cm−1 1745 cm−1

Conclusion

The validation of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate as a spectroscopic reference standard requires a rigorous, multi-modal approach. While commercial grades (≥95% purity) are cost-effective for bulk synthesis, they fail to meet the stringent criteria required for quantitative analytical calibration. By employing self-validating techniques like qNMR with optimized relaxation delays, and avoiding thermally destructive methods in favor of LC-HRMS and ATR-FTIR, laboratories can establish a Primary Reference Standard that fully complies with current 2026 ICH Q7 and USP <11> regulatory expectations.

References

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Reference-Standard Material Qualification (USP <11>). Pharmaceutical Technology. Available at: [Link]

Sources

Validation

Comparative Catalytic Efficiency in the Amination of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate: A Technical Guide

Executive Summary The amination of α-chloroarylacetates is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs), most notably in the production of clopidogrel analogs and specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The amination of α-chloroarylacetates is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs), most notably in the production of clopidogrel analogs and specialized amino acid derivatives. However, the substrate Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate presents a unique synthetic challenge [1]. The presence of the 2,4-dichloro substitution pattern induces severe steric congestion at the benzylic position while simultaneously increasing the acidity of the α-proton. Consequently, uncatalyzed amination attempts frequently suffer from sluggish kinetics and competing dehydrohalogenation (elimination) pathways.

This guide objectively evaluates three distinct catalytic paradigms—Nucleophilic Catalysis, Transition Metal Catalysis, and Asymmetric Phase-Transfer Catalysis (PTC)—to overcome these stereoelectronic barriers, providing drug development professionals with actionable, data-backed methodologies.

Mechanistic Evaluation of Catalytic Systems

To achieve high conversion rates without degrading the substrate, the catalytic system must either bypass the sterically hindered SN​2 trajectory or artificially enhance the electrophilicity of the α-carbon.

Nucleophilic Catalysis via Halogen Exchange (TBAI)

Tetrabutylammonium iodide (TBAI) acts as a nucleophilic catalyst via a Finkelstein-type mechanism.

  • Causality: The bulky secondary amine cannot easily attack the sterically hindered C-Cl bond. Iodide, being a superior nucleophile and leaving group, displaces the chloride to form a transient α-iodo ester. The weaker C-I bond and the increased polarizability of the intermediate dramatically lower the activation energy for the subsequent amine attack, accelerating the reaction while suppressing thermal degradation.

Transition Metal Catalysis (Cu-Based)

Copper-catalyzed α-amination fundamentally alters the reaction pathway from a classical SN​2 substitution to an organometallic or radical-mediated process [2].

  • Causality: A Cu(I) catalyst (e.g., CuBr ligated with 2,2'-bipyridine) undergoes oxidative addition into the C-Cl bond. This forms a Cu(III) intermediate or a Cu(II)-radical pair that is significantly less sensitive to the ortho-chloro steric bulk. Reductive elimination subsequently delivers the α-amino ester, regenerating the catalyst.

Asymmetric Phase-Transfer Catalysis (Chiral PTC)

For the synthesis of enantiopure drugs, racemic Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate must be resolved.

  • Causality: By employing chiral quaternary ammonium salts under biphasic conditions, the system facilitates Dynamic Kinetic Resolution (DKR) [3]. The base promotes rapid enolization (racemization) of the starting material, while the chiral catalyst selectively escorts one enantiomer through the amination transition state, yielding highly enantioenriched products [4].

Mechanism Substrate Substrate (alpha-chloro ester) TBAI TBAI Catalyst (Iodide Exchange) Substrate->TBAI SN2 (Cl to I) CuCat Cu(I) Catalyst (Transition Metal) Substrate->CuCat Oxidative Addition Intermediate alpha-iodo ester (Highly Reactive) TBAI->Intermediate Product alpha-amino ester (Final Product) Intermediate->Product Amine (Fast SN2) Radical Cu-coordinated Intermediate CuCat->Radical Radical->Product Reductive Elimination

Fig 1: Divergent catalytic mechanisms for the amination of hindered α-chloro esters.

Quantitative Performance Comparison

The following table summarizes the catalytic efficiency of these systems using piperidine as a model secondary amine.

Catalytic SystemCatalyst LoadingSolventTemp (°C)Time (h)Yield (%)ee (%)
Uncatalyzed (Control) NoneMeCN802415N/A
Nucleophilic (TBAI) 10 mol%MeCN60888N/A
Transition Metal (CuBr) 5 mol%DMF401292N/A
Asymmetric Chiral PTC 2 mol%Toluene/H₂O0488594

Data Interpretation: Uncatalyzed amination is virtually unviable due to steric hindrance. CuBr offers the highest yield under the mildest thermal conditions, making it ideal for scale-up where heating is costly. Chiral PTC is mandatory when enantiopurity is the primary endpoint, despite longer reaction times.

Experimental Methodologies & Self-Validating Protocols

Workflow Step1 1. Substrate & Catalyst Preparation Step2 2. Amine Addition (Controlled Rate) Step1->Step2 Step3 3. Thermal Incubation & Monitoring Step2->Step3 Step4 4. Biphasic Quench & Extraction Step3->Step4 Step5 5. Chromatographic Purification Step4->Step5 Step6 6. GC-MS / NMR Validation Step5->Step6

Fig 2: Standardized experimental workflow for catalytic amination and product validation.

Protocol A: TBAI-Catalyzed Amination (High-Throughput Racemic Synthesis)
  • Preparation: In a flame-dried Schlenk flask, dissolve Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (1.0 equiv) in anhydrous acetonitrile (0.2 M).

  • Catalyst Activation: Add TBAI (0.1 equiv). Stir at room temperature for 15 minutes.

    • Causality: This pre-incubation establishes the Finkelstein equilibrium, generating the highly reactive α-iodo ester in situ before the amine is introduced.

  • Amination: Add piperidine (2.5 equiv) dropwise.

    • Self-Validation Point: Monitor via TLC (Hexanes/EtOAc 8:2). The transient α-iodo intermediate (lower Rf​ than the chloro ester) should rapidly convert to the baseline-shifted amino ester upon amine addition.

  • Incubation: Heat the reaction mixture to 60 °C for 8 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography.

Protocol B: Cu(I)-Catalyzed Amination (Mild-Condition Synthesis)
  • Inert Setup: In a glovebox, charge a vial with CuBr (0.05 equiv) and 2,2'-bipyridine (0.06 equiv). Dissolve in anhydrous DMF and stir for 30 minutes.

    • Causality: Pre-complexation is required to form the active, soluble Cu(I)-ligand species, indicated by a deep blue/green color shift.

  • Substrate Addition: Add Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (1.0 equiv) to the catalyst solution.

  • Amine Introduction: Add the amine (1.5 equiv) and K₂CO₃ (2.0 equiv) to neutralize generated HCl and prevent amine protonation.

  • Reaction: Stir at 40 °C for 12 hours.

  • Workup: Filter the mixture through a short pad of Celite to remove the copper catalyst and inorganic salts. Partition the filtrate between diethyl ether and water.

  • Validation: Analyze the crude product via ¹H NMR.

    • Self-Validation Point: The benzylic proton of the starting material (typically ~5.5 ppm) must shift upfield (~4.2–4.5 ppm) upon substitution with the amine. The absence of a singlet at ~6.5 ppm confirms that no elimination (dehydrohalogenation) occurred.

References

  • Organic Chemistry Portal. "α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination." Organic Chemistry Portal. URL:[Link]

  • MDPI. "Application of Enzymes in Regioselective and Stereoselective Organic Reactions." Catalysts. URL:[Link]

  • Journal of the American Chemical Society. "Catalytic Asymmetric Chloroamination Reaction of α,β-Unsaturated γ-Keto Esters and Chalcones." ACS Publications. URL:[Link]

Comparative

A Comparative Guide to the Reproducible Large-Scale Synthesis of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate

Introduction: The Need for a Robust and Scalable Synthesis Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (CAS No. 225225-69-4) is a key chemical intermediate, primarily utilized in the synthesis of advanced agrochemicals...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Need for a Robust and Scalable Synthesis

Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (CAS No. 225225-69-4) is a key chemical intermediate, primarily utilized in the synthesis of advanced agrochemicals and pharmaceutical active ingredients.[1][2] Its molecular structure, featuring a dichlorinated phenyl ring and an α-chloro ester functional group, makes it a versatile building block. However, the presence of the α-chloro group, which is crucial for subsequent nucleophilic substitution reactions, also presents significant challenges for a reproducible and high-yielding synthesis on an industrial scale.

The primary difficulties in large-scale production include controlling the selectivity of the chlorination step, minimizing the formation of impurities such as di-chlorinated byproducts or isomers from aromatic substitution, and ensuring batch-to-batch consistency. This guide provides a comprehensive comparison of the two most viable synthetic routes to this target molecule, offering a critical evaluation of their respective merits and demerits from a process chemistry perspective. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols derived from established methodologies, and offer a data-driven comparison to guide researchers and process chemists in selecting the optimal route for their specific needs.

Comparative Analysis of Primary Synthetic Routes

Two principal strategies emerge for the synthesis of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate:

  • Route 1: Two-Step Synthesis via α-Chlorination of the Carboxylic Acid followed by Esterification. This classic approach involves first the synthesis of 2-chloro-2-(2,4-dichlorophenyl)acetic acid, which is then esterified to yield the final product.

  • Route 2: Direct α-Chlorination of the Precursor Ester. This route begins with the more readily available Methyl 2-(2,4-dichlorophenyl)acetate and introduces the α-chlorine atom in a single subsequent step.

We will now examine each route in detail.

Route 1: The Two-Step Acid Chlorination and Esterification Pathway

This pathway separates the two key transformations—chlorination and esterification—into discrete steps, which can offer better control over each process.

Workflow Overview

cluster_0 Step 1: α-Chlorination cluster_1 Step 2: Esterification A 2,4-Dichlorophenylacetic Acid (CAS: 19719-28-9) C α-Chlorination Reaction A->C B Chlorinating Agent (e.g., TCCA/PCl₃ or SO₂Cl₂) B->C D 2-Chloro-2-(2,4-dichlorophenyl)acetic Acid C->D G Esterification Reaction D->G E Methanol (MeOH) E->G F Acid Catalyst (e.g., H₂SO₄) F->G H Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (CAS: 225225-69-4) G->H A Methyl 2-(2,4-dichlorophenyl)acetate (CAS: 55954-23-9) C Direct α-Chlorination Reaction A->C B Chlorinating Agent (e.g., SO₂Cl₂) + Radical Initiator (e.g., AIBN) B->C D Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (CAS: 225225-69-4) C->D

Caption: Workflow for the Direct Synthesis (Route 2).

Pillar 1: Expertise & Experience in Radical Chlorination

This approach starts with Methyl 2-(2,4-dichlorophenyl)acetate (CAS: 55954-23-9).[3][4] The key transformation is a free-radical chlorination at the α-position. Sulfuryl chloride (SO₂Cl₂) is the reagent of choice for this purpose as it can serve as a source of chlorine radicals upon initiation. [5] The reaction is typically initiated by heat or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. [6]The mechanism involves the formation of a chlorine radical which abstracts the α-hydrogen to form a benzylic radical. This radical then reacts with SO₂Cl₂ to form the α-chloro product and a sulfonyl chloride radical, propagating the chain.

The primary challenge in this route is controlling the reaction to prevent over-chlorination, which would lead to the formation of Methyl 2,2-dichloro-2-(2,4-dichlorophenyl)acetate. Reaction stoichiometry, temperature, and reaction time are critical parameters to control for achieving high selectivity.

Pillar 2: Trustworthiness through a Self-Validating Protocol (Route 2)
  • Reactor Setup: Charge a 50 L reactor equipped for reflux and inert atmosphere operation with Methyl 2-(2,4-dichlorophenyl)acetate (5.00 kg, 22.8 mol) and an inert solvent like carbon tetrachloride or dichlorobenzene (20 L).

  • Initiator Addition: Add a radical initiator, such as AIBN (100 g, 0.6 mol).

  • Chlorination: Heat the mixture to reflux (75-80°C for CCl₄). Slowly add sulfuryl chloride (3.22 kg, 23.9 mol, 1.05 eq) dropwise over 2-4 hours.

  • Reaction Monitoring: Monitor the reaction closely by GC or HPLC to maximize the formation of the mono-chloro product and minimize the di-chloro byproduct. The reaction is typically complete within 3-5 hours after the addition is finished.

  • Work-up: Cool the reaction mixture to room temperature. Carefully wash the solution with water, followed by a dilute solution of sodium bicarbonate to remove acidic byproducts, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product is often purified by vacuum distillation to separate the unreacted starting material and any di-chlorinated impurities from the desired product.

    • Validation Checkpoint: GC analysis is crucial to determine the relative percentages of starting material, mono-chloro product, and di-chloro byproduct. A purity of >97% for the desired product after distillation is a typical industrial requirement.

Data-Driven Comparison and Recommendations

ParameterRoute 1: Two-Step (Acid Chlorination)Route 2: Direct (Ester Chlorination)Rationale & Field Insights
Number of Steps 21Route 2 offers better process economy due to fewer steps, reducing equipment occupancy and labor costs.
Overall Yield ~80-85% (Estimated)~75-85% (Selectivity Dependent)Yields are often comparable, but Route 2 is highly dependent on achieving high selectivity to avoid yield loss to over-chlorination.
Purity Profile High (>98% achievable)Good (>97% achievable)Route 1 often yields a cleaner crude product as the intermediates are solid and can be easily purified by crystallization. Route 2 requires careful fractional distillation.
Reproducibility Generally HigherModerate to HighThe discrete steps in Route 1 allow for easier control and troubleshooting. Reproducibility in Route 2 depends heavily on precise control of initiation and stoichiometry to manage the selectivity of the radical reaction.
Reagent Safety Uses PCl₃/SO₂Cl₂ (corrosive, toxic).Uses SO₂Cl₂ and radical initiators (potentially explosive).Both routes involve hazardous materials requiring robust engineering controls. Route 2's use of radical initiators requires strict thermal management.
Scalability Good; well-established reactions.Good; but thermal control of radical reactions can be challenging on a very large scale.Both routes use chemistry that is amenable to scale-up. The exothermicity of the radical reaction in Route 2 requires more sophisticated reactor technology for large volumes. [7]
Waste Stream Aqueous acidic waste, used solvents.Aqueous acidic waste, used solvents.Waste streams are comparable.

Final Recommendation

For maximum reproducibility and the highest final purity , Route 1 (Two-Step Acid Chlorination and Esterification) is the recommended pathway. The ability to isolate and purify the solid intermediate, 2-chloro-2-(2,4-dichlorophenyl)acetic acid, provides a critical control point that ensures the final esterification step begins with high-purity material. This significantly simplifies the final purification and leads to greater batch-to-batch consistency, a paramount concern in pharmaceutical and agrochemical manufacturing.

While Route 2 (Direct Ester Chlorination) is more atom-economical and involves fewer steps, its reliance on a free-radical reaction makes it inherently more challenging to control selectivity on a large scale. Minor deviations in temperature, initiation rate, or mixing can lead to significant variations in the ratio of mono- to di-chlorinated products, complicating purification and impacting overall yield and reproducibility. Therefore, Route 2 is better suited for situations where process simplification is the absolute priority and advanced process control systems are in place to manage the radical chemistry precisely.

References

  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. [Link]

  • Wikipedia. Hell–Volhard–Zelinsky halogenation. [Link]

  • SynArchive. Hell-Volhard-Zelinsky Reaction. [Link]

  • Safarov, J. et al. (2025). Synthesis and crystal structures of metal complexes of 4-chloro-and 2,4 dichlorophenoxyacetic acid. Journal of Chemistry and Chemical Engineering.
  • OrgoSolver. Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Reactivity: Key Chemical Transformations with Sulfuryl Chloride. [Link]

  • Jiangsu Good Harvest-Weien Agrochemical Co Ltd. (2013). Method for producing ester of 2, 4-dichlorphenoxyacetic acid.
  • Gambarotti, C. et al. (2025, April 17). Efficient a-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Publishing. [Link]

  • Jiangsu Yangnong Chemical Group Co Ltd. (2013). Method for synthesizing 2,4-dichlorphenoxyacetic acid.
  • Shandong University of Technology. (2018). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
  • Yufeng. (2023, May 7). Sulfuryl chloride. [Link]

  • Foley, D. P. et al. (2019). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development.
  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Horner, J. et al. (1976). Esterification of (2,4-dichlorophenoxy)acetic acid. Quantitative comparison of esterification techniques. Analytical Chemistry. [Link]

  • Montedipe S.p.A. (1992). Process for the preparation of 2,4-dichlorophenoxyacetic acid.
  • Manasa Life Sciences. Methyl 2-chloro-2-(2-chlorophenyl)acetate. [Link]

  • de la Hoz, A. et al. (2001). Synthesis of 2,4-D ester herbicides. New routes using inorganic solid supports. Green Chemistry.
  • Tinge, J. T. et al. (2020). The synthesis pathway of 2,4-D using an IPTC, as proposed in. ResearchGate.

  • PubChem. 2,4-D-Methyl. [Link]

  • Sauron. (2008, August 17). SO2Cl2 -> SOCl2 - Some Musings. Sciencemadness.org. [Link]

  • Montedipe S.p.A. (1992). Process for the preparation of 2,4-dichlorophenoxyacetic acid.
  • Choudhary, V. R. et al. (1996). Para-selective chlorination of cumene with sulfuryl chloride over zeolite catalysts.
  • Rault-Berthelot, J. et al. (1999). Trifluoromethylation of aromatic compounds via Kolbe electrolysis in pure organic solvent. Study on laboratory and pilot scale. New Journal of Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate

The safe handling of reactive intermediates is a cornerstone of robust drug development and synthetic chemistry. Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (CAS: 225225-69-4) is a highly versatile small molecule scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

The safe handling of reactive intermediates is a cornerstone of robust drug development and synthetic chemistry. Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate (CAS: 225225-69-4) is a highly versatile small molecule scaffold frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1].

However, its utility is intrinsically linked to its reactivity. As an α -chloro ester containing a multi-halogenated phenyl ring, this compound acts as a potent alkylating agent. To handle it safely, laboratory personnel must understand the causality behind its hazards—specifically, the electrophilic nature of the α -carbon, which readily reacts with biological nucleophiles (such as sulfhydryl groups in ocular and respiratory tissues), leading to severe lachrymatory (tear-inducing) effects, skin burns, and respiratory toxicity[2][3].

This guide provides a comprehensive, self-validating operational framework for the safe handling, transfer, and disposal of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first quantify the physicochemical risks. While specific toxicological data for the 2,4-dichloro derivative is highly specialized, standard safety protocols dictate extrapolating baseline hazards from its highly reactive parent class, the halogenated α -chloro esters (e.g., methyl chloroacetate)[3].

Table 1: Physicochemical & Hazard Profile

Property / HazardData / ClassificationCausality & Operational Implication
CAS Number 225225-69-4[1]Unique identifier for inventory and waste tracking.
Molecular Formula C9H7Cl3O2[1]High halogen content dictates disposal in strictly segregated halogenated waste streams.
Molecular Weight 253.51 g/mol [4]Heavier than air vapors; spills will pool in lower areas of the fume hood[5].
Skin/Eye Corrosion Category 1 / 2 (Severe)[3][5]Rapid alkylation of tissue proteins requires immediate barrier protection (face shields, specialized gloves).
Inhalation Toxicity Category 3 (Toxic)[5]Lachrymator. Mandates handling exclusively within a Class II continuously monitored fume hood[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive halogenated esters. Thin nitrile gloves, while ubiquitous, offer minimal resistance to polar organic halides and can trap the chemical against the skin, accelerating burns.

Table 2: Glove Material Permeation Analysis

Glove MaterialBreakthrough TimeDegradation ResistanceScientific Causality & Recommendation
Butyl Rubber > 240 minsExcellentPrimary Choice. The dense, non-polar polymer matrix prevents the diffusion of halogenated esters.
Silver Shield (PE/EVAL) > 480 minsExcellentHigh-Risk Choice. Ideal for spill response. The multi-laminate structure is virtually impermeable to organic halides.
Standard Nitrile (4 mil) < 10 minsPoorDO NOT USE for direct handling. Halogenated esters rapidly solvate and permeate thin nitrile barriers.
Self-Validating PPE Protocol: The "Inflation Test"

Before donning Butyl rubber gloves, you must validate their physical integrity.

  • Trap ambient air inside the glove by grasping the cuff.

  • Tightly roll the cuff toward the fingers to pressurize the glove.

  • Submerge the pressurized fingers in a clean water bath or hold close to the ear to detect micro-punctures. Causality: Micro-tears, invisible to the naked eye, can draw in liquid chemicals via capillary action. This test ensures a verified, hermetic seal before exposure.

Operational Workflow for Safe Handling

Every handling procedure must be treated as a self-validating system, meaning the environment's safety is physically confirmed before the chemical container is ever opened.

Step-by-Step Methodology: Chemical Transfer
  • Fume Hood Validation (The "Kimwipe Test"): Do not rely solely on digital monitors. Tape a 1-inch strip of a Kimwipe to the bottom of the fume hood sash. If the tissue is pulled steadily inward, directional airflow is physically verified.

  • Workspace Preparation: Line the fume hood working surface with a chemical-absorbent, plastic-backed mat. This prevents cross-contamination and localizes micro-spills.

  • Purging the Atmosphere: Because esters can slowly hydrolyze in the presence of ambient moisture to form hydrochloric acid (HCl), flush the primary container with inert gas (Nitrogen or Argon) before and after extracting the required mass/volume[6].

  • Closed-System Transfer: Use a gas-tight syringe or a dedicated anti-static spatula for transfer. Avoid pouring, which generates aerosols.

  • Decontamination: Wipe down the exterior of the sealed chemical container with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any microscopic residue before returning it to the corrosive storage cabinet.

OperationalWorkflow Start 1. Workspace Validation (Kimwipe Airflow Test) PPE 2. PPE Integrity Check (Glove Inflation Test) Start->PPE Transfer 3. Chemical Transfer (Closed System / Hood) PPE->Transfer Decon 4. Surface Decontamination (Mild Alkaline Wash) Transfer->Decon Waste 5. Halogenated Waste Segregation Decon->Waste

Fig 1: Self-validating operational workflow for handling reactive halogenated esters.

Emergency Response & Spill Management

In the event of a spill, the α -chloro ester will begin to vaporize, releasing toxic, heavier-than-air lachrymatory fumes[3][5].

The Causality of Neutralization

A common mistake in spill response is applying a strong base (like NaOH) to neutralize the acidic potential of the ester. Do not do this. Strong bases will trigger a rapid, highly exothermic saponification (hydrolysis) of the ester, potentially boiling the liquid and generating a massive toxic vapor cloud[5]. Instead, a mild, endothermic neutralizing agent must be used.

Step-by-Step Spill Cleanup Protocol
  • Assess & Isolate: If the spill is >50 mL or outside the fume hood, evacuate the lab immediately and call HazMat. If <50 mL and contained within the functioning hood, proceed.

  • Apply Mild Base: Gently cover the spill with solid Sodium Bicarbonate ( NaHCO3​ ) or a commercial amphoteric spill mix. Causality: NaHCO3​ safely neutralizes any free HCl generated by ambient moisture hydrolysis without providing enough hydroxide ions to violently saponify the ester.

  • Absorb: Once bubbling ceases, cover the neutralized mixture with an inert absorbent (e.g., dry sand or vermiculite). Do not use combustible materials like paper towels, as halogenated esters can react vigorously with organic oxidizers[5].

  • Collect: Use non-sparking tools (plastic or brass dustpans) to sweep up the absorbed mass[5].

  • Ventilate: Leave the fume hood running on maximum exhaust for at least 60 minutes post-cleanup to clear residual vapors[3].

SpillResponse Detect Spill Detected Assess Assess Volume & Location Detect->Assess Major Major (>50mL / Outside Hood) Evacuate & Call HazMat Assess->Major High Risk Minor Minor (<50mL / Inside Hood) Initiate Cleanup Assess->Minor Low Risk Neutralize Neutralize (NaHCO3) Prevent Exothermic Saponification Minor->Neutralize Absorb Absorb (Inert Sand/Vermiculite) Neutralize->Absorb Dispose Transfer to Solid Halogenated Waste Absorb->Dispose

Fig 2: Decision tree and neutralization pathway for alpha-chloro ester spills.

Waste Disposal Logistics

Improper disposal of Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate can lead to severe environmental toxicity, as it is highly toxic to aquatic life with long-lasting effects[3].

  • Segregation: Never mix halogenated ester waste with strong acids, strong bases, or reducing agents (such as alkali metals or hydrides), as this can generate flammable hydrogen gas or cause violent exothermic reactions[3][5].

  • Containment: Collect all liquid waste, contaminated gloves, and spill cleanup materials in clearly labeled, UN-approved high-density polyethylene (HDPE) containers.

  • Labeling & Logistics: Label explicitly as "Hazardous Waste: Halogenated Organics / Corrosive Ester." Chemical waste generators must consult local and national hazardous waste regulations and transfer the material exclusively to a licensed disposal company for high-temperature incineration[3][7].

References

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Methyl Chloroacetate." NJ.gov, [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate
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